Octadecyl vinyl ether
Description
Significance of Vinyl Ethers in Polymer Science and Organic Synthesis
Vinyl ethers are a class of organic compounds characterized by a vinyl group directly attached to an oxygen atom. fiveable.me This structure makes them highly reactive monomers, particularly valuable in polymer science for synthesizing chain-growth polymers. fiveable.me The primary method for polymerizing vinyl ethers is through cationic polymerization, a process that can be initiated by Lewis acids. wikipedia.org For decades, research in this area was challenged by issues of control over the polymerization process, often requiring stringent conditions like inert atmospheres and very low temperatures (e.g., -78 °C) to stabilize the active cationic species and prevent unwanted chain transfer reactions. nih.govacs.org
Significant advancements have been made to overcome these challenges. The development of living cationic polymerization in the 1980s was a major breakthrough, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersity. acs.org More recent innovations include cationic reversible addition–fragmentation chain transfer (RAFT) polymerization and the use of metal-free organocatalysts, which can operate under milder, more environmentally friendly conditions, such as at room temperature and open to the air. acs.orgrsc.org Another key area of progress is stereocontrol. While early poly(vinyl ethers) were often atactic (with random stereochemistry), leading to viscous liquid polymers, new methods using chiral anion catalysis enable the creation of isotactic polymers with highly ordered structures. acs.org This control over tacticity can dramatically improve the material properties of poly(vinyl ethers), transforming them from soft adhesives into tough, semicrystalline materials suitable for a wider range of applications. acs.orgacs.org
Beyond polymerization, vinyl ethers are versatile building blocks in organic synthesis. wikipedia.org They participate in various reactions, including cycloadditions and as protecting groups for alcohols. wikipedia.orgorgsyn.org Their synthesis can be achieved through methods like the Reppe synthesis, which involves the reaction of alcohols with acetylene (B1199291), or through iridium-catalyzed vinyl transfer from vinyl esters to alcohols. fiveable.meorgsyn.org
Overview of Academic Research Trajectories for Octadecyl Vinyl Ether
Academic research on this compound primarily explores its use as a monomer in creating polymers with unique properties, often driven by its long, crystallizable alkyl side chain.
A significant research focus is on the cationic polymerization of ODVE. Studies have demonstrated that living cationic polymerization can be used to synthesize well-defined poly(this compound) (PODVE). researchgate.net Researchers have explored various catalytic systems to control this process. For instance, trifluoromethyl sulfonates have been used to successfully polymerize ODVE on a large scale, yielding a semicrystalline plastic material due to the side-chain crystallization. nih.govrsc.org The solid-state cationic photopolymerization of ODVE has also been investigated. Research has shown that this polymerization occurs in a specific solid-state phase known as the rotator phase. sci-hub.se Interestingly, while alcohols typically inhibit cationic polymerization in a liquid state, certain long-chain normal alcohols like hexadecyl alcohol and octadecyl alcohol were found to unusually enhance the polymerization conversion of ODVE in the solid rotator phase. sci-hub.se
Structure
2D Structure
Properties
IUPAC Name |
1-ethenoxyoctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJDJWUCRAPCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-96-7 | |
| Record name | Poly(octadecyl vinyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2061305 | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 30 deg C; [ChemIDplus] Solid; mp = 24-28 deg C; [Aldrich MSDS] | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10160 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
930-02-9, 9003-96-7 | |
| Record name | Octadecyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecane, 1-(ethenyloxy)-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl octadecyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(vinyloxy)octadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYL VINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15102HDV20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Octadecyl Vinyl Ether and Its Derivatives
Direct Vinylation Reactions
Direct vinylation involves the reaction of an alcohol with acetylene (B1199291) to form a vinyl ether. This method is one of the most straightforward approaches for the synthesis of compounds like octadecyl vinyl ether.
Favorskii–Shostakovskii Reaction and Associated Mechanistic Insights
The most prominent method for the direct vinylation of alcohols is the Favorskii–Shostakovskii reaction. This process involves the reaction of an alcohol, in this case, octadecyl alcohol, with acetylene under basic conditions. The reaction is typically catalyzed by alkali metal hydroxides or their corresponding alkoxides.
The mechanism is initiated by the deprotonation of octadecyl alcohol by the basic catalyst to form a more nucleophilic octadecyl alkoxide. This alkoxide then undergoes a nucleophilic addition to the triple bond of acetylene. The resulting vinyl anion is subsequently protonated by the starting alcohol, regenerating the alkoxide catalyst and yielding the final product, this compound. The rate-determining step is generally considered to be the addition of the metal alcoholate to the acetylene triple bond. organic-chemistry.org A key advantage of this method is the direct formation of the desired vinyl ether from readily available starting materials.
Process Parameters in Continuous and Batch Vinylation
The vinylation of octadecyl alcohol can be performed using either batch or continuous processing. nih.gov The choice between these methods depends on factors like production scale, safety considerations, and process control requirements. unit.no
Batch Vinylation: In a batch process, all reactants (octadecyl alcohol, catalyst) are loaded into a single reactor. Acetylene is then introduced, often under high pressure, and the reaction proceeds over a set period. nih.gov This method is well-suited for smaller-scale production and offers flexibility in adjusting reaction parameters. unit.no However, operating with high-pressure acetylene in a large batch volume can pose significant safety risks. nih.gov
Continuous Vinylation: Continuous flow processes offer advantages in safety and efficiency, particularly for large-scale production. unit.nodiva-portal.org In this setup, reactants are continuously fed into a reactor, and the product is continuously removed. This allows for better temperature control of the exothermic reaction and minimizes the volume of high-pressure acetylene present at any given time, thereby enhancing safety. orgsyn.org Continuous processes can also lead to higher space-time yields and improved product consistency.
Table 1: Comparison of Typical Process Parameters for Batch vs. Continuous Vinylation
| Parameter | Batch Vinylation | Continuous Vinylation |
|---|---|---|
| Operation | Reactants are charged at the start; product is removed at the end. diva-portal.org | Reactants are fed continuously; product is removed continuously. diva-portal.org |
| Pressure | Often requires high pressures (e.g., >10 atm). nih.gov | Can be operated at lower pressures, enhancing safety. |
| Temperature | Typically 150-200°C. nih.gov | Typically 150-200°C, but with better heat management. |
| Catalyst | Alkali metal hydroxides (e.g., KOH) or alkoxides. nih.gov | Alkali metal hydroxides or heterogeneous catalysts. orgsyn.org |
| Reaction Time | Prolonged periods, often several hours. nih.govorgsyn.org | Shorter residence time in the reactor. |
| Scale | Ideal for small to medium scale. unit.no | More efficient for large-scale industrial production. unit.no |
| Safety | Higher risks associated with large volumes of high-pressure acetylene. nih.gov | Inherently safer due to smaller reaction volumes at any given time. orgsyn.org |
Transetherification Approaches
Transetherification, or vinyl exchange, is an alternative route to vinyl ethers that avoids the direct use of hazardous acetylene gas. This method involves the transfer of a vinyl group from a readily available vinyl ether, such as ethyl vinyl ether or butyl vinyl ether, to a different alcohol. orgsyn.orgacademie-sciences.fr
Palladium-Catalyzed Transetherification
Transition metal catalysis, particularly with palladium complexes, has proven highly effective for transetherification reactions. nih.govacademie-sciences.fr An air-stable palladium catalyst can be generated in situ from precursors like palladium(II) acetate (B1210297). academie-sciences.fr This catalytic system facilitates the exchange of the vinyl group from a donor vinyl ether to a long-chain alcohol like octadecyl alcohol. The reaction is driven to completion by using a large excess of the vinylating agent or by removing the more volatile alcohol byproduct. academie-sciences.frresearchgate.net
Optimization of Reaction Parameters (e.g., Catalyst Loading, Solvent Polarity, Reaction Temperature)
The efficiency and yield of palladium-catalyzed transetherification are highly dependent on several reaction parameters. Optimization of these factors is crucial for achieving high conversion and selectivity. academie-sciences.frtandfonline.com
Catalyst Loading: The amount of palladium catalyst used affects the reaction rate. While higher loading can increase the rate, it also adds to the cost. Optimal loading balances reaction speed with economic viability.
Solvent Polarity: The choice of solvent can influence catalyst solubility and reactivity. Solvents like dichloromethane (B109758) and toluene (B28343) are commonly used. academie-sciences.frresearchgate.net
Ligand: The nature of the ligand coordinated to the palladium center is critical. Ligands such as 1,10-phenanthroline (B135089) derivatives can enhance catalyst stability and activity. academie-sciences.frtandfonline.com
Reaction Temperature: Transetherification can often be carried out at or near room temperature, although moderate heating may be required to increase the reaction rate. academie-sciences.fr For the synthesis of poly(this compound), a relatively high temperature of 20°C was found to be important for controlled polymerization. researchgate.net
Reactant Ratio: Using a significant excess of the vinyl ether donor (e.g., ethyl vinyl ether) helps to shift the reaction equilibrium towards the formation of the desired this compound. academie-sciences.fr
Table 2: Influence of Reaction Parameters on Palladium-Catalyzed Transetherification
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst Precursor | Palladium(II) acetate | Efficiently generates the active catalyst in situ. | academie-sciences.fr |
| Ligand | 1,10-phenanthroline | Improves catalyst performance and stability. | academie-sciences.fr |
| Solvent | Dichloromethane | A common solvent providing good results. | academie-sciences.fr |
| Temperature | Room Temperature | Sufficient for many transetherification reactions, promoting energy efficiency. | academie-sciences.fr |
| EVE/Alcohol Ratio | Large excess | Shifts equilibrium to favor product formation, increasing yield. | academie-sciences.fr |
Elimination Reactions
Elimination of Hydrogen Halides from Halogenated Ethers
The dehydrohalogenation of halogenated ethers is a classical and effective method for the formation of the vinyl ether moiety. researchgate.netmathnet.ru This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbons in an ether molecule, typically a β-haloether, to introduce a double bond.
The general reaction involves treating a 2-haloalkyl octadecyl ether with a strong base. For instance, the synthesis could start from octadecanol and a 1,2-dihaloethane. The first step is the formation of the 2-haloethyl octadecyl ether, which is then subjected to elimination.
Reaction Scheme:
Etherification: CH₃(CH₂)₁₇OH + X-CH₂CH₂-Y → CH₃(CH₂)₁₇O-CH₂CH₂-X + HY (Where X and Y are halogens, typically Cl or Br)
Elimination: CH₃(CH₂)₁₇O-CH₂CH₂-X + Base → CH₃(CH₂)₁₇O-CH=CH₂ + Base·HX
Strong bases such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂) are commonly employed to facilitate the elimination of the hydrogen halide (HX). whiterose.ac.uk The choice of base and reaction conditions (e.g., solvent, temperature) is crucial to maximize the yield of the desired vinyl ether and minimize side reactions.
Table 1: Reagents in Dehydrohalogenation of Halogenated Ethers
| Starting Material | Reagent | Product |
|---|---|---|
| 2-Chloroethyl octadecyl ether | Potassium hydroxide (KOH) | This compound |
Detailed research findings indicate that this method's efficiency can be influenced by the nature of the halogen, with iodides being more reactive leaving groups than bromides or chlorides. However, the accessibility and cost of the corresponding halo-precursors often favor the use of chloro- or bromo-derivatives.
Catalytic Elimination in Functional Acetals
Another significant route to vinyl ethers is through the elimination of an alcohol from an acetal (B89532). unit.no This reaction is typically catalyzed by an acid, but the conditions must be carefully controlled to prevent the acid-catalyzed polymerization of the vinyl ether product. unit.no For the synthesis of this compound, this could involve an acetal derived from octadecanol.
A common approach is the pyrolysis of an acetal in the gas phase over a suitable catalyst. The acetal precursor can be synthesized from the reaction of a vinyl ether with an alcohol or from an aldehyde with two equivalents of alcohol.
Reaction Scheme: CH₃(CH₂)₁₇O-CH(CH₃)-OR + Catalyst/Heat → CH₃(CH₂)₁₇O-CH=CH₂ + ROH (Where R is an alkyl group)
The equilibrium of this reaction is driven towards the product side by continuously removing the more volatile alcohol (ROH). unit.no While effective, this method can require high temperatures, which might not be suitable for all substrates.
Table 2: Catalysts for Elimination from Acetals
| Catalyst Type | Example | Reaction Phase |
|---|---|---|
| Acidic Oxides | Alumina (Al₂O₃) | Gas Phase |
| Supported Metals | Palladium on Carbon (Pd/C) | Liquid or Gas Phase |
Research has explored various catalytic systems to improve selectivity and lower the required reaction temperature. For instance, transition metal catalysts, such as those based on palladium, have been investigated for the dimerization of vinyl ethers, which proceeds via acetal intermediates, highlighting the role of metals in these transformations. acs.org
Olefination of Carbonyl Substrates
Olefination reactions provide a powerful alternative for constructing the C=C double bond of vinyl ethers from carbonyl compounds. researchgate.netthieme-connect.com These methods involve the use of organophosphorus, organosilicon, or organosulfur reagents.
Phosphorus Reagent-Mediated Olefination
The Wittig reaction and its variants, which utilize phosphorus ylides, are cornerstone olefination methods. However, the direct olefination of esters to form enol ethers is known to be challenging due to the lower electrophilicity of the ester carbonyl group compared to aldehydes and ketones. researchgate.net
The classical Wittig reaction would involve a phosphorus ylide attacking an ester. A more viable strategy involves using a modified phosphorus reagent or a related reaction like the Horner-Wadsworth-Emmons (HWE) reaction. The necessary reagent would be an alkoxymethylphosphonium salt or phosphonate (B1237965) ester.
Reaction Scheme (Conceptual): (Ph₃P⁺-CH₂-OR)X⁻ + Base → [Ph₃P=CH-OR] [Ph₃P=CH-OR] + R'C(=O)X' → R'C(=CH-OR) + Ph₃P=O (Where OR would be the octadecyloxy group)
A more practical approach is the olefination of an aldehyde with an ylide containing the octadecyloxy group, such as (octadecyloxymethyl)triphenylphosphonium chloride.
Table 3: Phosphorus Reagents for Olefination
| Reagent Type | Name | Reacts With |
|---|---|---|
| Phosphonium Ylide | Wittig Reagent | Aldehydes, Ketones |
The Pudovik reaction, involving the addition of P-H bonds to imines, is another phosphorus-based method that can generate precursors for complex amphiphiles, conceptually related to the construction of functionalized ethers. researchgate.net
Application of Silicon and Sulfur Reagents in Olefination
Silicon- and sulfur-based olefination reactions offer alternative pathways that can overcome some limitations of phosphorus reagents.
The Peterson Olefination utilizes α-silyl carbanions, which react with carbonyl compounds to form a β-hydroxysilane intermediate. uga.edu Subsequent elimination can be controlled to be either syn or anti, leading to stereoselective alkene formation. To synthesize a vinyl ether, an (alkoxymethyl)silane would be the key reagent.
Reaction Scheme (Peterson):
Addition: R₃Si-CH⁻-O(CH₂)₁₇CH₃ + R'C(=O)H → R'CH(O⁻)-CH(SiR₃)-O(CH₂)₁₇CH₃
Elimination: R'CH(O⁻)-CH(SiR₃)-O(CH₂)₁₇CH₃ → R'CH=CH-O(CH₂)₁₇CH₃
The Julia-Kocienski Olefination is a modified version of the Julia-Lythgoe olefination and uses a sulfone reagent. researchgate.net An α-sulfonyl carbanion attacks an aldehyde or ketone, and the resulting adduct undergoes reductive elimination to form the alkene. This method is particularly noted for its high efficiency in producing E-alkenes. researchgate.net For vinyl ether synthesis, an (alkoxymethyl)sulfone would be required.
Table 4: Silicon and Sulfur Olefination Reagents
| Reaction Name | Key Reagent | Intermediate |
|---|---|---|
| Peterson Olefination | α-Silyl carbanion | β-Hydroxysilane |
These methods are valued for their mild conditions and the unique reactivity patterns offered by silicon and sulfur, which can provide access to products that are difficult to obtain via other routes. unifi.itupol.cz
Addition Reactions
The direct addition of alcohols to unsaturated carbon-carbon bonds is one of the most direct and atom-economical methods for preparing vinyl ethers.
Alcohol Addition to Alkyne Substrates
The addition of an alcohol to an alkyne, most commonly acetylene, is a fundamental process for vinyl ether synthesis, often referred to as vinylation. researchgate.netthieme-connect.comresearchgate.net The reaction between octadecanol and acetylene yields this compound directly.
Reaction Scheme: CH₃(CH₂)₁₇OH + HC≡CH --(Catalyst)--> CH₃(CH₂)₁₇O-CH=CH₂
This reaction is typically performed under basic conditions, often using a catalyst system like potassium hydroxide (KOH) in a high-pressure reactor. Superbasic media, such as KOH in DMSO, have also been shown to be effective at atmospheric pressure. researchgate.net
More recently, transition metal catalysts, particularly those based on gold and iridium, have been developed for the addition of alcohols to alkynes under milder conditions. beilstein-journals.orgorgsyn.org Gold catalysis, in particular, has emerged as a powerful tool for activating the alkyne triple bond toward nucleophilic attack by the alcohol. beilstein-journals.org
Table 5: Catalytic Systems for Alcohol Addition to Alkynes
| Catalyst System | Conditions | Selectivity |
|---|---|---|
| KOH / High Pressure | High Temperature | Good for simple vinyl ethers |
| KOH / DMSO | Atmospheric Pressure | High activity (superbasic) |
| Gold(I) Complexes | Room Temperature | Excellent, mild conditions |
This method is highly versatile and is a cornerstone of industrial and laboratory synthesis of a wide array of vinyl ethers, including those with long alkyl chains like this compound.
Alcohol Addition to Dicarbonyl Substrates
The synthesis of vinyl ethers can be achieved through the addition of alcohols to dicarbonyl substrates. While direct examples involving this compound and dicarbonyl compounds are not extensively detailed in the provided search results, the general principle involves the reaction of an alcohol with a compound containing two carbonyl groups. A related method involves the reaction of an alcohol with acetylene, which can be considered a dicarbonyl equivalent in this context.
One documented method describes the preparation of vinyl ethers by reacting a lower alkanol in a medium of a higher alkanol, such as octadecyl alcohol, with an alkali metal hydroxide catalyst and acetylene. In this process, the octadecyl alcohol is gradually converted to this compound. google.com The reaction is typically maintained at a temperature between approximately 100°C and 200°C. google.com
A study on the visible-light-catalyzed reaction between p-methoxystyrene and this compound provides insight into side reactions. In this specific reaction, n-octadecene and n-octadecanol were isolated as byproducts, indicating that under certain conditions, elimination and hydrolysis pathways can compete with the desired reaction. researchgate.net
Metal-Mediated Carbon-Oxygen Coupling Reactions
Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective routes to various functional groups, including ethers. Palladium and copper complexes have been extensively explored for the synthesis of vinyl ethers.
Palladium catalysts are effective for the synthesis of vinyl ethers through various coupling strategies. One common approach is the transvinylation or vinyl ether exchange reaction, where an existing vinyl ether transfers its vinyl group to an alcohol.
An air-stable palladium catalyst, prepared in situ, has been shown to efficiently catalyze the transfer vinylation between butyl vinyl ether and different alcohols, yielding the corresponding alkyl vinyl ethers in good yields (61-98%). researchgate.net Similarly, the transetherification between ethyl vinyl ether and various alcohols, catalyzed by a palladium complex, produces new functionalized vinyl ethers with yields up to 75%. researchgate.net
A specific palladium(II)-phenanthroline complex has been used for a sequential allyl vinyl ether formation and Claisen rearrangement to produce γ,δ-unsaturated aldehydes. This process involves the initial formation of a vinyl ether from an allylic alcohol. organic-chemistry.org Furthermore, palladium(II)-catalyzed coupling reactions of a chelating vinyl ether with arylboronic acids have been developed, demonstrating both domino Heck/Suzuki diarylation and regioselective monoarylation. rsc.org In some palladium-catalyzed reactions, dimerization of vinyl ethers to form acetals has been observed. nih.gov
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
| In situ generated Pd catalyst | Butyl vinyl ether, various alcohols | Alkyl vinyl ethers | 61-98 | researchgate.net |
| In situ generated Pd catalyst | Ethyl vinyl ether, various alcohols | Functionalized vinyl ethers | up to 75 | researchgate.net |
| Pd(II)-phenanthroline complex | Allylic alcohols, divinyl ether | Allyl vinyl ethers (intermediate) | N/A | organic-chemistry.org |
| Pd(II) catalyst | Chelating vinyl ether, arylboronic acids | Arylated vinyl ethers | N/A | rsc.org |
Table 1: Overview of Palladium-Mediated Vinyl Ether Synthesis
Copper-catalyzed reactions also provide a viable route for C-O bond formation in the synthesis of ethers. While direct copper-catalyzed synthesis of this compound is not explicitly detailed in the provided results, related methodologies exist. For instance, copper-catalyzed vinylation of certain hydroxy compounds has been explored, although in some cases, it leads to N-vinylation instead of O-vinylation. researchgate.net
Copper-mediated living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are widely used for synthesizing polymers from vinyl monomers. acs.org These methods utilize a copper complex to control the polymerization process. acs.org Post-polymerization modifications of poly(vinyl ether)s can be achieved through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reactions, which presupposes the synthesis of vinyl ether monomers with appropriate functional groups. kit.edu
Vinyl Transfer Reactions
Vinyl transfer reactions, particularly those catalyzed by transition metals, represent a highly efficient and atom-economical method for synthesizing vinyl ethers directly from alcohols.
Iridium complexes have emerged as powerful catalysts for the transfer of a vinyl group from a vinyl ester, such as vinyl acetate, to an alcohol. orgsyn.orgorgsyn.org This method is versatile and provides a practical route to a wide range of vinyl ethers. orgsyn.orgorgsyn.org
The reaction is thought to proceed through a six-membered cyclic intermediate involving an iridium-acetate complex. researchgate.net A key advantage of this method is the suppression of side reactions, such as the formation of acetal by-products, which can be problematic in the vinylation of diols. researchgate.net The use of a catalytic amount of base is often sufficient, and the thermodynamically favored transesterification reaction is typically suppressed. researchgate.net
For example, the reaction of n-octyl alcohol with allyl acetate in the presence of an iridium cationic complex, [Ir(cod)₂]⁺BF₄⁻, resulted in the quantitative yield of allyl octyl ether, a related ether synthesis. orgsyn.org The direct vinyl transfer from vinyl acetate to various alcohols, including bio-based diols and phenols, has been successfully accomplished using iridium catalysts in environmentally benign solvents like 2-MeTHF. researchgate.net
| Catalyst | Reactants | Key Features | Reference |
| [Ir(cod)₂]⁺BF₄⁻ | n-Octyl alcohol, Allyl acetate | Quantitative yield of allyl ether | orgsyn.org |
| [IrCl(cod)]₂ / Cs₂CO₃ | Alcohols, Vinyl acetate | Versatile for various alcohols | researchgate.netorgsyn.org |
| Iridium complexes | Bio-based polyols, Vinyl acetate | High selectivity, suppression of side reactions | researchgate.net |
Table 2: Iridium-Catalyzed Ether Synthesis
Advanced Polymerization Mechanisms and Kinetics of Octadecyl Vinyl Ether
Cationic Polymerization of Octadecyl Vinyl Ether
Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating groups, such as the ether group in this compound (ODVE), which can stabilize the resulting carbocationic active center. nih.gov The process is initiated by an electrophilic species, typically a protonic acid or a Lewis acid, which attacks the electron-rich vinyl group of the ODVE monomer. This creates a carbenium ion that subsequently propagates by adding more monomer units. nih.gov However, traditional cationic polymerization is often difficult to control due to the high reactivity of the propagating species, leading to undesirable side reactions like chain transfer and termination. nih.govresearchgate.net
Living Cationic Polymerization (LCP)
A significant advancement in this field is the development of living cationic polymerization (LCP), a technique that allows for the synthesis of polymers with well-defined structures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity). nih.gov The key to LCP is establishing a rapid and reversible equilibrium between a small number of active (cationic) propagating species and a large majority of dormant (covalent or non-ionic) species. google.comgoogle.com This dynamic equilibrium suppresses termination and chain transfer reactions, allowing the polymer chains to "live" and continue growing as long as the monomer is available. LCP of ODVE has been successfully employed to create novel polymer architectures, such as amphiphilic block copolymers, by sequential monomer addition. researchgate.netugent.be
The success of LCP for vinyl ethers, including ODVE, hinges on the design of sophisticated initiating systems. researchgate.net Over the years, research has led to a wide variety of systems that can precisely control the polymerization process. researchgate.netacs.org These systems typically consist of an initiator (cationogen) and a catalyst (activator), often a Lewis acid, and may include an added base to further stabilize the carbocation. researchgate.netacs.org The diversification of these systems has enabled polymerization under various conditions, including heterogeneous and alcohol-initiated processes. researchgate.net
Lewis acids are the most common catalysts (activators) for the LCP of vinyl ethers. google.com They function by activating the initiator, facilitating the generation of the carbocationic species. google.comgoogle.com A wide array of metal halides have been investigated as Lewis acid catalysts in conjunction with an initiator (e.g., an adduct of a vinyl ether and HCl) and often an added base like ethyl acetate (B1210297) or 1,4-dioxane (B91453). acs.org
Virtually all tested Lewis acids (MCln where M = Fe, Ga, Sn, In, Zn, Al, Hf, Zr, Bi, Ti, Si, Ge, Sb) have been shown to induce living polymerization of isobutyl vinyl ether, a model for other vinyl ethers, producing polymers with very narrow molecular weight distributions. acs.org For this compound specifically, initiating systems based on zinc iodide (ZnI2) in combination with an initiator have been used effectively. researchgate.net For instance, the sequential living cationic polymerization of ODVE has been initiated with the trimethyl silyl (B83357) iodide/1,1,3,3-tetramethoxy propane/ZnI2 system. researchgate.net Other Lewis acids, such as ethylaluminum sesquichloride and anhydrous stannic chloride (SnCl4), have also been successfully used to polymerize ODVE. google.comgoogle.com
In addition to metal halides, certain metal oxides have been employed. Initiator systems composed of silicon dioxide and one or more metallic oxides have been used for the polymerization of vinyl ethers with long alkyl chains like ODVE. google.comgoogle.com Furthermore, iron(III) oxide (Fe2O3) has been shown to induce living cationic polymerization of vinyl ethers in the presence of an added base. acs.org
| Lewis Acid | Initiator/Co-initiator | Monomer | Reference |
|---|---|---|---|
| ZnI₂ | Trimethyl silyl iodide / 1,1,3,3-tetramethoxy propane | This compound (ODVE) | researchgate.net |
| Et₁.₅AlCl₁.₅ | Vinyl ether-acetic acid adduct | This compound (ODVE) | google.com |
| SnCl₄ | (Not specified) | This compound (ODVE) | google.com |
| SnCl₄ | IBVE-HCl adduct | Isobutyl Vinyl Ether (IBVE) | spsj.or.jp |
| Metal Halides (Fe, Ga, In, Zn, etc.) | IBVE-HCl adduct | Isobutyl Vinyl Ether (IBVE) | acs.org |
| Fe₂O₃ | IBVE-HCl adduct / Added Base | Isobutyl Vinyl Ether (IBVE) | acs.org |
Trifluoromethyl sulfonates (triflates) have emerged as highly efficient catalysts for the cationic polymerization of vinyl ethers. rsc.orgresearchgate.net These compounds, which can be sourced commercially and stored under ambient conditions, can catalyze the polymerization of a series of vinyl ethers, including the successful large-scale preparation of poly(n-octadecyl vinyl ether). rsc.orgrsc.org The effectiveness of triflate catalysts is influenced by the choice of solvents and the presence of ligands. rsc.orgresearchgate.net Research has shown that combinations of trifluoromethyl sulfonates with certain ligands can afford poly(vinyl ether)s with well-controlled tacticity. rsc.org For example, using 1,1′-bi-2-naphthol (BINOL)-derived ligands can increase the isotacticity of the resulting polymer. rsc.org Metal triflates, including those of Scandium (Sc), Hafnium (Hf), and Titanium (Ti), have been recognized for their catalytic activity since the 1990s. researchgate.net
| Catalyst System | Key Features | Outcome | Reference |
|---|---|---|---|
| Trifluoromethyl sulfonate | Can be used at low catalyst loading. | Successful synthesis of P18VE on an 80g scale. | rsc.org |
| Trifluoromethyl sulfonate / Ligands | Ligands (e.g., BINOL-derived) can influence stereochemistry. | Can produce polymers with high tacticity and controlled molecular weight. | rsc.orgresearchgate.net |
While Lewis acids are dominant, research has also focused on developing initiating systems that are free of metal halides. acs.org One of the earliest examples was the use of hydrogen iodide (HI) alone for the living polymerization of N-vinylcarbazole. acs.org For alkyl vinyl ethers, initiating systems based on hydrogen chloride (HCl) in conjunction with diethyl ether or 1,4-dioxane have been shown to induce living polymerization in nonpolar solvents. acs.org
More recently, organocatalysis has emerged as a viable metal-free alternative. nih.govsemanticscholar.org For instance, 2-iodoimidazolium derivatives have been used as halogen-bonding organocatalysts for the living cationic polymerization of vinyl ethers. semanticscholar.org Additionally, single-component Brønsted acid catalysts that are sufficiently acidic to initiate polymerization without a Lewis acid co-catalyst have been developed. nih.gov Chiral phosphoric acids, such as those derived from BINOL, can function as such catalysts, simultaneously initiating polymerization and controlling the stereochemistry of the resulting polymer. nih.gov
In LCP, the initiator, also known as a cationogen, is the source of the initial cation that starts the polymer chain. nih.govgoogle.com A key principle for achieving a living system is that the rate of initiation must be as fast as or faster than the rate of propagation. google.comgoogle.com This ensures that all polymer chains begin growing at the same time, which is essential for producing polymers with a narrow molecular weight distribution. google.comgoogle.com Common initiators for vinyl ether polymerization are protonic acids like HI or adducts formed between a vinyl ether and a protonic acid, such as the isobutyl vinyl ether-HCl adduct (IBVE-HCl) or a vinyl ether-acetic acid adduct. nih.govgoogle.comacs.org
The counterion (or anion) plays a crucial role in stabilizing the growing carbocationic chain end. acs.org In a living system, the propagating chain end rapidly alternates between an active, ionic state and a dormant, covalent state. The counterion must be nucleophilic enough to form a stable but reversible bond with the carbocation (creating the dormant species) but not so nucleophilic that it causes irreversible termination. acs.org The stability of the propagating carbocation is thus determined by the nature of this counterion, which is derived from the Lewis acid activator. The interaction between the growing chain end and the counterion is central to preventing side reactions and maintaining the "living" character of the polymerization. google.comacs.org
Influence of Solvents and Ligands on Polymerization Control
In the cationic polymerization of vinyl ethers, including this compound (ODVE), the choice of solvent and the addition of coordinating ligands have a profound impact on polymerization control. rsc.org These components can stabilize the highly reactive propagating carbocationic species, thereby suppressing undesirable side reactions such as chain transfer and termination, which would otherwise lead to poorly defined polymers. rsc.org
Solvents are chosen based on their polarity and coordinating ability. Nonpolar solvents like hexane (B92381) and toluene (B28343) are often used. rsc.orgacs.org The solvent can influence catalyst solubility and the equilibrium between dormant and active propagating species. rsc.org For instance, early studies on the polymerization of ODVE with tin(IV) chloride (SnCl₄) noted that solvents with lower dielectric constants yielded polymers with higher molecular weights compared to solvents with higher dielectric constants, which in some cases prevented polymerization entirely. google.com
Lewis basic ligands are frequently added to temper the reactivity of the strong Lewis acid initiators. rsc.orgacs.org These ligands coordinate to the active center, leading to a more controlled, or "living," polymerization process. The type of ligand is critical; for example, ligands with oxygen donor atoms (O^O type) have been shown to facilitate homogeneous reactions and produce polymers with narrower molecular weight distributions compared to nitrogen-based ligands (N^N or N^O type), which were found to be ineffective under certain conditions. rsc.org The use of specific chiral ligands, such as those derived from 1,1′-bi-2-naphthol (BINOL), can also impart control over the stereochemistry (tacticity) of the resulting polymer chain, which in turn affects its physical properties like crystallinity and melting point. rsc.org
| Initiator/Catalyst System | Monomer | Solvent | Ligand Type | Key Observation | Reference |
|---|---|---|---|---|---|
| Trifluoromethyl sulfonates | Ethyl Vinyl Ether / this compound | Toluene, Hexane, DCM, Diethyl ether | O^O type (e.g., BINOL-derived) | Facilitated homogeneous reaction, afforded polymers with narrow molecular weight distributions. Improved isotacticity (up to 81% m for PEVE). | rsc.org |
| Trifluoromethyl sulfonates | Ethyl Vinyl Ether | Toluene | N^N and N^O types | Did not afford polymers under the tested conditions. | rsc.org |
| EtAlCl₂ / IBEA | Vinyl Ethers | Not specified | Esters, Ethers (as Lewis bases) | Enabled living cationic polymerization, yielding well-defined polymers with low polydispersity. | acs.org |
| SnCl₄ | This compound | Various | None | Solvents with lower dielectric constants produced higher molecular weight polymers. | google.com |
Kinetic Studies of Chain Propagation and Termination Phenomena
Kinetic studies are essential for verifying the "living" nature of a polymerization system. In an ideal living polymerization, termination and irreversible chain transfer reactions are absent. This is typically demonstrated by two key kinetic features: a linear relationship between the natural logarithm of the monomer concentration ratio (ln([M]₀/[M]t)) and time, and a linear increase in the number-average molecular weight (Mn) of the polymer with monomer conversion. rsc.orgacs.org
For the cationic polymerization of vinyl ethers, kinetic plots often confirm a constant concentration of active propagating species, which is a hallmark of a living process. rsc.orgacs.org However, the high reactivity of the carbocationic chain ends makes them susceptible to chain transfer to the monomer, solvent, or impurities. rsc.org These side reactions can be identified through kinetic analysis; for example, deviations from linearity in the kinetic plots suggest the occurrence of chain transfer or termination. google.com In the polymerization of ODVE with ethylaluminum sesquichloride, such deviations were observed, indicating that side reactions were not fully suppressed. google.com
Lowering the reaction temperature is a common strategy to minimize these side reactions. rsc.org By reducing the thermal energy of the system, the activation barrier for chain transfer and termination becomes more difficult to overcome relative to propagation, leading to better control and polymers that more closely match theoretical predictions. rsc.org
| System | Kinetic Observation | Interpretation | Reference |
|---|---|---|---|
| Ethyl Vinyl Ether with Trifluoromethyl sulfonate/Ligand | Monomer conversion exhibits nearly linear dependence on time. Mₙ increases linearly with conversion. | Characteristics of a living polymerization process with minimal termination. | rsc.org |
| Isobutyl Vinyl Ether with polyPhA-based initiator/EtAlCl₂ | First-order kinetic plot revealed a linear dependence. | Constant concentration of carbocationic species, absence of significant termination reactions. | acs.org |
| This compound with Et₁.₅AlCl₁.₅ | Deviation from expected linear kinetic plots. | Suggests the occurrence of possible chain-transfer and/or chain termination reactions. | google.com |
Control over Molecular Weight and Polydispersity
A primary goal of living polymerization is the synthesis of polymers with precisely controlled molecular weights and a narrow molecular weight distribution, quantified by the polydispersity index (PDI, or Đ), where Đ = Mw/Mn. In an ideal living system, Đ approaches 1.0.
Control over the molecular weight is achieved by adjusting the initial molar ratio of monomer to initiator ([M]₀/[I]₀). nih.gov Since each initiator molecule ideally generates one growing polymer chain, the final number-average molecular weight is directly proportional to this ratio and the monomer conversion.
Achieving a low PDI requires that the rate of initiation is much faster than the rate of propagation, ensuring that all polymer chains begin to grow at approximately the same time. acs.orggoogle.com Furthermore, the suppression of chain termination and transfer reactions, as discussed previously, is crucial for maintaining a narrow distribution throughout the polymerization. rsc.org Various initiating systems have been developed for vinyl ethers that provide excellent control, yielding polymers with PDI values as low as 1.1. rsc.orgacs.orgrsc.org For instance, systems utilizing trifluoromethyl sulfonates with appropriate ligands or certain Lewis acids combined with Lewis bases have demonstrated the ability to produce poly(vinyl ether)s where the experimentally determined molecular weights align well with theoretical values and the PDI remains low. rsc.orgacs.org
| Initiating System | Monomer | Key Feature | Resulting PDI (Đ) | Reference |
|---|---|---|---|---|
| Trifluoromethyl sulfonate / O^O Ligand | Ethyl Vinyl Ether | Linear Mₙ increase with conversion, Mₙ agrees with theoretical values. | 1.10 – 1.19 | rsc.org |
| TADDOL / TiCl₄ | Isobutyl Vinyl Ether | Simultaneous control of stereoregularity and molecular weight. | 1.1 – 1.4 | rsc.org |
| Photocatalyst / Chain-Transfer Agent | Vinyl Ethers | Control achieved by modulating the CTA-to-monomer ratio. | Narrow (value not specified) | nih.gov |
| HCl / Diethyl ether | Vinyl Ethers | First example of a metal-free living cationic system. | Narrow (≤ 1.1) | acs.org |
Cationic Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Cationic RAFT polymerization is an advanced technique that extends the principles of RAFT, commonly used in radical polymerization, to cationic systems. It provides a powerful method for synthesizing well-defined polymers from monomers like vinyl ethers. rsc.orgrsc.org The process involves a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound, or RAFT agent. This allows for the reversible deactivation of propagating chains, establishing an equilibrium between active (cationic) and dormant (thioester) species, which leads to predictable molar masses and polymers with easily modifiable chain ends. rsc.orgacs.org
Mechanically Induced Cationic RAFT (Mechano-cRAFT)
A novel and sustainable approach to cationic RAFT is mechanochemistry, which uses mechanical force to drive chemical reactions. Mechanically induced cationic RAFT (mechano-cRAFT) polymerization of vinyl ethers has been successfully demonstrated using a mechanoredox catalyst, such as two-dimensional molybdenum disulfide (MoS₂). nih.govrsc.org
In this system, ball milling generates piezoelectric charges on the surface of the MoS₂ catalyst. This initiates a redox process that ultimately oxidizes a RAFT agent, generating a radical which then reacts with a vinyl ether monomer. The resulting radical intermediate is further oxidized by the polarized MoS₂ to a cation, initiating the cationic RAFT equilibrium. nih.gov A significant advantage of this method is its ability to be conducted under ambient conditions (in air) and with minimal or no organic solvent, representing a green alternative to traditional solution-based polymerization. nih.govrsc.org This strategy is applicable to a range of vinyl ether monomers, yielding polymers with controlled molecular weights and narrow dispersity. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Catalyst | 2D Molybdenum Disulfide (MoS₂) | nih.govrsc.org |
| Activation Method | Mechanical force (ball milling) inducing a piezoelectrically mediated redox process. | nih.govrsc.org |
| Proposed Mechanism | Initial radical formation followed by oxidation to a cation by the polarized catalyst, initiating cationic RAFT. | nih.gov |
| Reaction Conditions | Can be conducted in air, under solvent-free or minimal solvent conditions. | nih.gov |
| Outcome | Quantitative monomer conversion, controlled molecular weight, and narrow dispersity. | nih.gov |
Photocatalytic Cationic RAFT Systems
Photocatalytic methods offer exceptional temporal control over polymerization. In photocatalytic cationic RAFT, visible light is used to regulate the generation of the active cationic species. nih.govnih.gov The system typically consists of a monomer, a RAFT chain-transfer agent (CTA), and a photocatalyst. nih.gov
The proposed mechanism often involves a photo-induced single-electron transfer (SET) from the RAFT agent (the dormant chain end) to the excited photocatalyst. nih.gov This generates a radical cation, which then fragments to form the active propagating carbocation and a stable radical. The propagating chain is engaged in the RAFT equilibrium until it is deactivated by recombination with an anion, which is also generated in the photocatalytic cycle. nih.gov Because the generation of active species is dependent on light, the polymerization can be started and stopped simply by turning the light source on and off. nih.govsemanticscholar.org This allows for the synthesis of complex polymer architectures with high precision. Various photocatalysts, including metal-free organic dyes like pyrylium (B1242799) salts and metal complexes such as zinc porphyrins, have been employed to facilitate the polymerization of vinyl ethers across a range of visible light wavelengths. nih.govsemanticscholar.orgrsc.orgresearchgate.net
| Photocatalyst | Light Source | Key Advantage | Reference |
|---|---|---|---|
| 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate (B81430) (metal-free) | Blue LED / Visible Light | High potency, enables temporal control ("on/off" switching). | nih.govnih.gov |
| 2,4,6-triarylpyrylium tetrafluoroborate salts | Blue LED (450 nm) | Effective polymerization of various vinyl ethers. | semanticscholar.org |
| Zinc Porphyrins (e.g., ZnTPP) | Visible (435-655 nm) | Selectively activates trithiocarbonate (B1256668) CTAs; oxygen tolerance. | researchgate.net |
| Various (unspecified) | Blue and Red Light | Extends the usable light wavelength for radical promoted cationic RAFT (RPC-RAFT). | rsc.org |
Dual-Activation Approaches and Hybrid Polymerization Methods
The versatility of controlled polymerization techniques allows them to be combined, creating dual-activation or hybrid systems capable of producing advanced materials with complex structures. These methods integrate cationic polymerization with other, often orthogonal, polymerization mechanisms.
One example is the combination of chemically initiated cationic RAFT with a photocontrolled radical polymerization. semanticscholar.org For instance, a cationic RAFT polymerization can be initiated using a chemical redox agent like ferrocenium (B1229745) tetrafluoroborate. The resulting polymer, which retains its RAFT chain-end, can then be used as a macro-RAFT agent in a subsequent photocontrolled radical polymerization of a different monomer to form a well-defined block copolymer. semanticscholar.org
Another approach involves tandem polymerizations, where a single stimulus triggers two different types of polymerization simultaneously. This has been demonstrated with hybrid monomers containing both a vinyl ether group and an alkoxysilane group. uha.fr Upon UV irradiation in the presence of a photoacid generator, a Brønsted acid is produced, which concurrently catalyzes the cationic polymerization of the vinyl ether functions and the sol-gel polycondensation of the alkoxysilyl groups. uha.fr This one-step process results in the formation of an organic-inorganic hybrid nanocomposite material. uha.fr These hybrid methods highlight the modularity of modern polymer chemistry, enabling the synthesis of sophisticated materials from monomers like this compound.
Solid-State Photopolymerization
Solid-state polymerization of this compound (ODVE) presents a unique approach to polymer synthesis, leveraging the ordered arrangement of monomers in the crystalline state to achieve controlled polymerization. researchgate.netmdpi.com This method has garnered scientific interest due to its potential for region-specific and structurally controllable outcomes. sci-hub.se
Research has demonstrated that the UV-initiated solid-state polymerization of this compound occurs within rotator phases, which are intermediate states between a fully ordered crystal and an isotropic liquid. sci-hub.se Specifically, the α-phase of ODVE, stable at room temperature, has been identified as a rotator II (RII) phase. sci-hub.se This rotator phase provides the necessary molecular mobility for polymerization to proceed, a challenge in highly ordered crystalline states. sci-hub.se
The polymerization is typically initiated by UV light in the presence of a photoinitiator. researchgate.net The process can be monitored in real-time using techniques like Fourier transform infrared spectroscopy (FTIR) to track the conversion of the vinyl ether double bonds. sci-hub.se Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are employed to study the phase behavior and crystal structure of the monomer and resulting polymer. researchgate.netsci-hub.se
The kinetics of solid-state photopolymerization of ODVE can be quantitatively analyzed using real-time FTIR. sci-hub.se This technique allows for the continuous measurement of the disappearance of the vinyl ether double bond peak, providing data on the rate of polymerization and the final conversion.
Studies have shown that pure ODVE can achieve a double bond conversion of approximately 47% in 10 minutes during solid-state photopolymerization at room temperature (around 25°C). researchgate.netsci-hub.se The polymerization is cationic in nature and proceeds rapidly in the crystalline form. researchgate.net The molecular weight (Mn) of the resulting polymer has been reported to be around 1.3 × 10⁴ Da. sci-hub.se
Interactive Data Table: Polymerization Conversion of this compound
| System | State | Conversion (%) |
| Pure ODVE | Solid (Rotator Phase) | 47 |
| Pure ODVE | Liquid | 89 |
| ODVE + 20 wt% Octadecyl Alcohol | Solid (Rotator Phase) | 63 |
| ODVE + Octadecyl Alcohol | Solid (Rotator Phase) | 83 |
| ODVE + Hexadecyl Alcohol | Solid (Rotator Phase) | 81 |
| ODVE + 20 wt% Octadecyl Alcohol | Liquid | 68 |
This data is compiled from research on the solid-state and liquid-state polymerization of this compound. sci-hub.se
Interestingly, the presence of certain normal alkyl alcohols can significantly enhance the efficiency of the solid-state cationic photopolymerization of ODVE, a phenomenon that contrasts with their typical role as inhibitors in liquid-state cationic polymerization. sci-hub.se When ODVE is mixed with long-chain alcohols like octadecyl alcohol or hexadecyl alcohol, the final conversion of ODVE in the rotator phase polymerization increases substantially. sci-hub.se For instance, the conversion of ODVE mixed with octadecyl alcohol reached 83%, and with hexadecyl alcohol, it was 81%, compared to 47% for pure ODVE. sci-hub.se
This improvement is attributed to the interaction of the long alkyl groups of the alcohol with the ODVE molecules within the rotator phase, which facilitates the polymerization process. sci-hub.se The introduction of these alcohols does not appear to alter the phase behavior of ODVE. sci-hub.se Furthermore, the molecular weight of the polymer obtained in the presence of octadecyl alcohol (Mn ≈ 1.2 × 10⁴ Da) is comparable to that of the polymer from pure ODVE, indicating that the alcohol does not act as a chain transfer agent. sci-hub.se
The enhanced polymerization conversion in the presence of n-alkyl alcohols has been explained by a model of two-dimensional solid-state chain propagation. sci-hub.se In the rotator phase, ODVE molecules are arranged in a lamellar structure. deepdyve.com The polymerization is thought to propagate primarily within these two-dimensional layers. The presence of the long-chain alcohols is believed to improve the packing and mobility of the monomers within these layers, thereby facilitating more efficient chain propagation. sci-hub.se This is in contrast to the "cone model" proposed for the polymerization of octadecyl acrylate, which assumes a conical distribution of polymerization probability around an initiation point. deepdyve.com
The tolerance of the solid-state cationic polymerization of ODVE to hydroxyl compounds like n-alkyl alcohols is a notable feature. sci-hub.se In liquid-state cationic polymerization, alcohols typically act as inhibitors. sci-hub.se However, in the solid rotator phase, not only are they tolerated, but they can enhance the polymerization. sci-hub.se This is attributed to the specific molecular arrangement and interactions within the solid state, where the alcohol's inhibitory effect on the cationic propagating species is mitigated, and its role in improving monomer packing and mobility becomes dominant. sci-hub.se
Radical Polymerization of this compound
While cationic polymerization is a primary method for ODVE, it can also undergo radical polymerization. Vinyl monomers, in general, exhibit excellent reactivity in free-radical polymerization systems. specialchem.com Radical polymerization of ODVE can be initiated by free radical catalysts. google.com This process allows for the copolymerization of ODVE with other monomers, such as ethylene (B1197577), to create copolymers with specific properties. google.com The reaction is typically carried out in a solvent under pressure and at elevated temperatures. google.com
Conventional Free Radical Polymerization (Solution and Bulk)
Conventional free radical polymerization of this compound can be carried out in both solution and bulk phases. researchgate.netgoogle.com In solution polymerization, a solvent is used to control the reaction's viscosity and heat, while bulk polymerization is performed with just the monomer and an initiator. google.com For instance, a comb-like copolymer of N-phenyl maleimide (B117702) and n-octadecyl vinyl ether has been synthesized via conventional free radical solution polymerization. researchgate.net However, free radical polymerization often presents challenges in controlling molecular weights and results in a broad molecular weight distribution. mdpi.com The "Trommsdorff effect," or gel effect, can occur in bulk polymerization, where an increase in viscosity leads to a localized increase in polymerization rate. acs.org
The solid-state photopolymerization of this compound represents another approach within free radical polymerization. researchgate.net This method offers distinct advantages due to its operational simplicity and efficiency. researchgate.net
Alternating Radical Copolymerization with Electron-Deficient Monomers
This compound, an electron-rich monomer, can undergo alternating radical copolymerization with electron-deficient monomers. This process is driven by the significant difference in electron density between the comonomers. researchgate.net A notable example is the copolymerization of ODVE with N-phenyl maleimide, which results in a comb-like copolymer. researchgate.net Characterization of such copolymers has shown a higher incorporation of the electron-deficient monomer, like N-phenyl maleimide, than a 1:1 molar ratio. researchgate.net
Alternating copolymerization can also be achieved with other electron-deficient partners, such as maleic anhydride (B1165640) and its derivatives, leading to copolymers with a regular A-B structure. cmu.edu The reactivity in these systems is influenced by the formation of a charge-transfer complex between the electron-donor (ODVE) and electron-acceptor monomers. cmu.edu
Challenges and Limitations in Radical Polymerization Methodologies
A primary challenge in the radical polymerization of vinyl ethers, including ODVE, is the difficulty in achieving high molecular weight polymers due to chain transfer reactions. sci-hub.se Conventional free radical polymerization techniques often yield polymers with broad molecular weight distributions and limited control over the polymer architecture. mdpi.comsigmaaldrich.com
Furthermore, the high reactivity of the propagating radical can lead to undesirable side reactions, complicating the synthesis of well-defined polymers. nih.gov While controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) have been developed to address these issues for many monomers, their application to vinyl ethers can still be challenging. acs.orgsigmaaldrich.com The development of "switchable" RAFT agents offers a pathway to copolymerize both less active monomers, like vinyl ethers, and more active monomers in a controlled manner. sigmaaldrich.com
Coordination and Transition Metal-Catalyzed Polymerization
Palladium-Catalyzed Dimerization and Copolymerization Strategies
Palladium catalysts have been effectively used for the dimerization and copolymerization of vinyl ethers. Specifically, (α-diimine)PdCl+ species can catalytically dimerize alkyl vinyl ethers to form β,γ-unsaturated acetals. nih.gov A proposed mechanism involves the in-situ generation of a PdOR alkoxide, followed by double vinyl ether insertion and subsequent β-OR elimination. nih.gov
In copolymerization strategies, phosphine-sulfonate palladium complexes have been investigated for the copolymerization of ethylene with vinyl ethers. nih.govmdpi.com Density functional theory (DFT) calculations have shown that the favorable 1,2-selective insertion of the vinyl ether is due to hydrogen bonding between the oxygen atom of the vinyl ether and the catalyst's ancillary ligand. nih.gov These catalysts can produce linear copolymers with vinyl ether units incorporated both within the polymer chain and at the chain ends. mdpi.com
Table 1: Palladium-Catalyzed Reactions of Vinyl Ethers
| Catalyst System | Monomer(s) | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| (α-diimine)PdCl+ | Alkyl vinyl ethers | β,γ-unsaturated acetals | Catalytic dimerization through a proposed double insertion and elimination mechanism. | nih.gov |
| Phosphine-sulfonate palladium complex | Ethylene, Vinyl Ether | Linear copolymer | Favorable 1,2-selective insertion of vinyl ether. | nih.govmdpi.com |
Rhodium Complex-Mediated Living Coordination Polymerization for Graft Copolymers
Rhodium complexes have been utilized for the living coordination polymerization to synthesize graft copolymers. nih.gov One strategy involves the "grafting-from" method, where a multifunctional poly(phenylacetylene) initiator is first synthesized via Rh complex-mediated living coordination polymerization. nih.govacs.org This macroinitiator is then used to initiate the living cationic polymerization of a vinyl ether, such as isobutyl vinyl ether, to create well-defined graft copolymers. nih.govacs.org
An alternative "grafting-through" approach, involving the homopolymerization of a macromonomer, has also been explored. nih.govacs.org However, this method can be limited by the steric hindrance of the macromonomers, making it difficult to achieve high degrees of polymerization for the main chain. nih.govacs.org
Polymer Architecture and Structural Control in Octadecyl Vinyl Ether Systems
Synthesis of Well-Defined Copolymers
Living cationic polymerization is a key technique for producing copolymers of octadecyl vinyl ether with controlled molecular weights, low polydispersity, and specific monomer sequences. wikipedia.orgrsc.org This control allows for the synthesis of block, random, and graft copolymers where the properties can be finely tuned by adjusting the comonomer type and composition.
Block copolymers containing a poly(this compound) (PODVE) segment are often designed to combine the hydrophobic, crystalline nature of the octadecyl chains with a hydrophilic or otherwise functional block. A representative example is the synthesis of amphiphilic diblock copolymers like poly(2-ethoxyethoxyethyl vinyl ether)-block-poly(this compound).
Table 1: Synthesis Parameters for Poly(EOEOVE)-b-Poly(ODVE) via Living Cationic Polymerization
| Parameter | Description | Example Condition |
|---|---|---|
| Initiating System | Combination of a cationogen and a Lewis acid to start the polymerization. | CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ |
| Solvent | A non-polar solvent to facilitate the polymerization reaction. | Hexane (B92381) or Toluene (B28343) |
| Temperature | Reaction temperature is controlled to maintain the living nature of the polymerization. | 0 °C to 20 °C |
| Monomer Addition | Monomers are added sequentially to form distinct blocks. | EOEOVE polymerized first, followed by the addition of ODVE. |
| Quenching | The reaction is terminated by adding a nucleophilic agent. | Pre-chilled methanol (B129727) containing aqueous ammonia. researchgate.net |
Random copolymerization of this compound with other vinyl ethers allows for the modulation of its properties by disrupting the regular packing of the long alkyl side chains. The copolymerization of ODVE with a more hydrophilic monomer like 2-methoxyethyl vinyl ether (MOVE) is a notable example. These random copolymers can exhibit thermoresponsive behavior, such as an Upper Critical Solution Temperature (UCST), in organic solvents. researchgate.net
This UCST behavior is attributed to the crystallization and aggregation of the octadecyl pendants. researchgate.net By altering the ratio of ODVE to MOVE in the copolymer, the UCST can be precisely tuned. For instance, random copolymers with specific compositions have been shown to exhibit UCST-type phase transitions in alcohols like ethanol (B145695) and methanol. The synthesis is achieved via living cationic polymerization where both monomers are present in the reaction mixture simultaneously, leading to a statistical incorporation along the polymer backbone. researchgate.net
Table 2: Effect of Copolymer Composition on UCST Behavior in Alcohols
| Copolymer Composition (ODVE/MOVE ratio) | Solvent | Observed Behavior | Reference |
|---|---|---|---|
| ODVE₆₀-r-MOVE₂₄₀ | Ethanol | UCST-type phase transition | researchgate.net |
| ODVE₄₀-r-MOVE₂₆₀ | Methanol | UCST-type phase transition | researchgate.net |
Graft copolymers feature side chains attached to a main polymer backbone, creating a branched architecture. Synthesizing graft copolymers with poly(vinyl ether) side chains, such as PODVE, can be accomplished using a "grafting-from" approach that combines different polymerization mechanisms. nih.govacs.org
A representative synthesis involves a two-step strategy. First, a multifunctional macroinitiator is prepared. For example, a poly(phenylacetylene) backbone containing pendant 1-(acetoxy)ethoxy initiating sites can be synthesized via Rh complex-mediated living coordination polymerization. nih.govacs.org In the second step, this macroinitiator is used to initiate the living cationic graft polymerization of a vinyl ether monomer, such as isobutyl vinyl ether or, by extension, this compound. nih.gov This method allows for the creation of densely grafted polymers where both the backbone and the side chains have well-controlled structures and narrow molecular weight distributions. nih.govacs.orgdoaj.org
Table 3: Two-Step Synthesis of Poly(phenylacetylene)-g-poly(vinyl ether)
| Step | Process | Polymerization Type | Result |
|---|---|---|---|
| 1 | Synthesis of Backbone | Living Coordination Polymerization | Poly(phenylacetylene) macroinitiator with pendant initiating sites. |
| 2 | Grafting of Side Chains | Living Cationic Polymerization | Graft copolymer with poly(vinyl ether) side chains. |
Comb-like Polymer Architectures
Poly(this compound) is intrinsically a comb-like polymer, a class of branched polymers characterized by a linear backbone with multiple side chains attached. techscience.cnyoutube.com This architecture arises from the long octadecyl groups pendant from each monomer unit of the poly(vinyl ether) backbone. The physical and chemical properties of these polymers are highly dependent on the interplay between the backbone and the long, crystallizable side chains. techscience.cn
The synthesis of well-defined poly(this compound) homopolymers is most effectively achieved through living cationic polymerization. researchgate.net This method provides excellent control over the molecular weight and results in polymers with a narrow molecular weight distribution (Đ < 1.2). rsc.orgrsc.org Initiating systems often involve a Lewis acid and may utilize various solvents and ligands to control the polymerization. rsc.org The resulting comb-like polymer consists of a flexible poly(vinyl ether) backbone with densely packed octadecyl side chains. Due to the crystallization of these side chains, the polymer can be used as a functional plastic. rsc.org
The length of the alkyl side chain is a critical parameter that dictates the morphology and properties of comb-like polymers. techscience.cnfrontiersin.org In poly(this compound), the long C18 side chains have a profound impact.
Morphology and Crystallinity: When the side chain length exceeds a critical number of carbon atoms (typically 8-10), the side chains can crystallize independently of the polymer backbone. techscience.cnresearchgate.net The octadecyl groups of PODVE readily crystallize, leading to a semi-crystalline polymer with an ordered, layered packing structure. techscience.cntandfonline.com This side-chain crystallization is the dominant factor in the polymer's morphology, often overriding the influence of the backbone's stereoregularity. techscience.cn This phenomenon distinguishes it from polymers with shorter side chains, which tend to be amorphous. researchgate.net
Thermal Properties: The side-chain crystallization imparts distinct thermal properties. DSC analysis of semi-crystalline comb polymers like PODVE shows a melting temperature (Tm) associated with the melting of the crystalline side-chain domains and a glass transition temperature (Tg) related to the segmental motion of the amorphous backbone. researchgate.nettandfonline.com The Tm is highly dependent on the side chain length, with longer chains leading to higher melting points due to more stable crystal packing. researchgate.net Conversely, the long, flexible side chains can act as internal plasticizers, leading to a lower Tg compared to polymers with shorter side chains. researchgate.net
Table 4: General Influence of Alkyl Side Chain Length on Comb-like Polymer Properties
| Property | Short Side Chains (e.g., < C8) | Long Side Chains (e.g., C18) |
|---|---|---|
| Crystallinity | Generally amorphous researchgate.net | Semi-crystalline due to side-chain crystallization techscience.cnresearchgate.net |
| Morphology | Disordered, amorphous packing | Ordered, layered structures from side-chain packing techscience.cn |
| Melting Temp. (Tₘ) | Not observed | Distinct Tₘ that increases with chain length researchgate.net |
| Glass Trans. Temp. (T₉) | Higher | Lower due to internal plasticization effect researchgate.net |
| Solubility | Dependent on backbone polarity | Influenced by crystallinity of side chains tandfonline.com |
Stereoregularity and Tacticity Control
The quest for highly isotactic poly(vinyl ether)s has led to the development of several innovative catalytic systems. These approaches are designed to overcome the inherent lack of stereocontrol in conventional cationic polymerization of vinyl ethers, where the growing chain end is typically achiral. nsf.gov
Strategies for Achieving High Isotacticity in Poly(vinyl ether)s
A leading strategy for inducing isotacticity in the polymerization of vinyl ethers involves the use of chiral counterions in cationic polymerization. nsf.gov This catalyst-controlled approach effectively creates a chiral environment around the propagating chain end, influencing the facial selectivity of monomer addition. nsf.gov By designing counterions that can systematically bias the stereochemical outcome of the enchainment, it is possible to override the otherwise minimal chain-end stereochemical bias. nsf.gov
One of the most successful implementations of this strategy involves the combination of a Lewis acid with a chiral Brønsted acid, particularly 1,1'-bi-2-naphthol (BINOL)-based phosphoric acids . nih.gov These chiral ligands, in conjunction with a Lewis acid like titanium tetrachloride (TiCl₄), form a chiral complex that directs the incoming monomer to add to the polymer chain with a specific orientation, leading to a high degree of isotacticity. nih.govmiddlebury.edu
Another powerful approach is the use of confined Brønsted acids , such as imidodiphosphorimidates (IDPis), as single-component organocatalysts. unc.edu These catalysts possess a pre-organized chiral cavity that can initiate polymerization and subsequently act as a chiral conjugate base to guide the stereochemistry of monomer addition to the oxocarbenium ion at the chain end. unc.edu This method has proven effective for a range of vinyl ethers and offers a metal-free route to isotactic polymers. unc.edunih.gov
Furthermore, photocontrolled stereoselective cationic polymerization has emerged as a novel technique. This method utilizes a chiral ion pair photoredox catalyst, which allows for the synthesis of highly isotactic poly(vinyl ether)s with temporal control under irradiation. nih.gov
While much of the detailed research has been conducted on model substrates like isobutyl vinyl ether, these strategies are designed to be broadly applicable to a range of vinyl ethers, including those with long alkyl side chains like this compound. nsf.govmorressier.com
Impact of Ligand Design and Temperature on Polymer Tacticity
The design of the chiral ligand or counterion is paramount in achieving high levels of stereocontrol. For BINOL-based phosphoric acid catalysts, the steric and electronic properties of the substituents on the BINOL framework can be fine-tuned to optimize the stereoselectivity of the polymerization. nih.gov A well-designed ligand creates a defined chiral pocket that effectively shields one face of the propagating chain end, thereby directing the incoming monomer to the other face. nsf.gov
The general principle is that a more sterically demanding and well-defined chiral environment around the active site will lead to higher isotacticity. The systematic variation of these ligands has been a key area of research to maximize the stereochemical control for various vinyl ether monomers. chemrxiv.org
Temperature is another critical parameter that significantly influences the tacticity of the resulting polymer. Generally, lower polymerization temperatures lead to higher stereoselectivity. This is because the activation energy difference between the diastereomeric transition states for isotactic and syndiotactic propagation becomes more significant at lower temperatures. At reduced temperatures, the system is more likely to follow the lower energy pathway, which, in the presence of an effective chiral catalyst, corresponds to isotactic placement. For instance, high degrees of isotacticity (up to 93%) for vinyl ethers have been achieved at temperatures as low as -78°C. nih.gov
The following table illustrates the impact of the catalyst system and temperature on the isotacticity of various vinyl ethers, demonstrating the general principles that are applicable to this compound.
| Monomer | Catalyst System | Temperature (°C) | Isotacticity (% m) |
| Isobutyl vinyl ether | TiCl₄(THF)₂ / Chiral Phosphoric Acid | -78 | 93 |
| n-Butyl vinyl ether | TiCl₄(THF)₂ / Chiral Phosphoric Acid | -78 | 93.2 |
| Isopropyl vinyl ether | TiCl₄(THF)₂ / Chiral Phosphoric Acid | -78 | 87.6 |
| Ethyl vinyl ether | (CF₃SO₃)₂Fe / BINOL-derived ligand | -60 | 81 |
| Various Alkyl VEs | Confined Brønsted Acid (IDPi) | Not Specified | up to 90 |
Advanced Materials Science Applications of Poly Octadecyl Vinyl Ether
Stimuli-Responsive Polymeric Systems
Poly(octadecyl vinyl ether), hereafter referred to as P(OVE), and its copolymers are a significant class of stimuli-responsive polymers. These "smart" materials exhibit the ability to alter their physical properties in response to external environmental changes. One of the most extensively studied responses in P(OVE)-based systems is their reaction to temperature variations, which allows for their application in a range of advanced materials.
Thermoresponsive Materials
The thermoresponsive behavior of polymers involves a change in solubility in a given solvent upon temperature change, leading to a phase transition. This phenomenon is characterized by a critical solution temperature. Polymers can exhibit an upper critical solution temperature (UCST), where they are soluble above a certain temperature and phase-separate upon cooling, or a lower critical solution temperature (LCST), where they are soluble below a specific temperature and phase-separate upon heating nii.ac.jpresearchgate.net. P(OVE)-based materials have been engineered to display both types of behavior, depending on the polymer architecture and the solvent system.
Upper Critical Solution Temperature (UCST) Behavior in Organic Solvents
Homopolymers and copolymers of this compound (ODVE) exhibit pronounced UCST-type phase behavior in various organic solvents nii.ac.jprsc.org. This behavior is characterized by the polymer solution being homogeneous and clear at higher temperatures, becoming heterogeneous and turbid upon cooling below a specific cloud point temperature (T_cp) nii.ac.jp. The underlying mechanism for this transition is the crystallization-induced aggregation of the long octadecyl (C18) alkyl side chains of the polymer nii.ac.jprsc.org. As the temperature decreases, these hydrophobic side chains organize and crystallize, leading to intermolecular association and subsequent phase separation from the solvent.
This UCST behavior is reversible; upon heating the solution above the T_cp, the crystalline aggregates of the side chains melt, and the polymer redissolves to form a homogeneous solution nii.ac.jp. The precise T_cp can be tuned by several factors, including the type of organic solvent, polymer concentration, and copolymer composition nii.ac.jpresearchgate.net. For instance, a random copolymer of ODVE and 2-methoxyethyl vinyl ether showed a reversible UCST transition at approximately 20°C in methanol (B129727) and 25°C in ethanol (B145695) rsc.org. Similarly, a copolymer of N-phenyl maleimide (B117702) and ODVE demonstrated UCST behavior in solvents like N,N-dimethylformamide (DMF) and 1-butanol nii.ac.jp.
| Polymer System | Solvent | Concentration (wt%) | Cloud Point Temperature (T_cp) | Reference |
|---|---|---|---|---|
| Poly(this compound) | Diethyl ether | 1 | ~12°C | aston.ac.uk |
| Poly(this compound-random-2-methoxyethyl vinyl ether) | Methanol | 1 | ~20°C | rsc.org |
| Poly(this compound-random-2-methoxyethyl vinyl ether) | Ethanol | 1 | ~25°C | rsc.org |
| Poly(N-phenyl maleimide-co-n-octadecyl vinyl ether) | N,N-dimethylformamide (DMF) | 1 | Not specified, but UCST observed | nii.ac.jp |
| Poly(N-phenyl maleimide-co-n-octadecyl vinyl ether) | 1-Butanol | 0.1 | Not specified, but UCST observed | nii.ac.jp |
Lower Critical Solution Temperature (LCST) Behavior in Aqueous/Organic Systems
LCST behavior is the inverse of UCST behavior; a polymer solution is homogeneous at low temperatures and undergoes phase separation upon heating above the LCST researchgate.netnii.ac.jp. This transition is common in aqueous systems and is driven by the disruption of favorable polymer-water interactions (like hydrogen bonds) as temperature increases, leading to polymer collapse and aggregation uakron.edu.
The homopolymer P(OVE) is highly hydrophobic due to its long alkyl side chains and is thus insoluble in water, preventing it from exhibiting LCST behavior in purely aqueous solutions. However, LCST-type transitions can be engineered by copolymerizing ODVE with hydrophilic monomers. These copolymers can be designed to be soluble in water or water/organic solvent mixtures at lower temperatures. As the temperature is raised, the hydrophobic nature of the ODVE segments and the dehydration of the hydrophilic segments dominate, causing the copolymer to phase-separate from the solution uliege.bersc.org. For example, copolymers integrating hydroxy-functional vinyl ethers have been synthesized to exhibit LCST-type thermoresponsive behavior in aqueous solutions rsc.org. This approach allows for the creation of materials that respond to heating, a desirable property for many biomedical and industrial applications.
Thermally Induced Reversible Physical Gelation
The distinct thermoresponsive properties of P(OVE) can be harnessed to induce reversible physical gelation in organic solvents researchgate.net. This process leverages the UCST behavior where, upon cooling, the crystallization of the long octadecyl side chains acts as the driving force for the formation of a three-dimensional polymer network. These crystalline domains serve as physical cross-linking points, entrapping the solvent molecules and leading to the formation of a gel.
This gelation is thermally reversible. When the temperature is raised above the UCST, the crystalline junctions melt, the physical cross-links are broken, and the gel transitions back into a polymer solution (sol state). This sol-gel transition can be cycled multiple times by cooling and heating, making these materials suitable for applications requiring switchable mechanical properties. Research has demonstrated that this thermosensitive behavior can be used to create hydrogels at relatively low polymer concentrations researchgate.net.
Dynamic Surfaces and Interfacial Phenomena
The stimuli-responsive nature of P(OVE)-containing copolymers makes them excellent candidates for fabricating dynamic or "smart" surfaces. These surfaces can reversibly alter their properties, such as wettability, in response to an external trigger like temperature.
Reversible Hydrophobic-Hydrophilic Transitions for Smart Surfaces
Block copolymers containing both a hydrophobic P(OVE) segment and a hydrophilic polymer segment can be used to create surfaces that switch between being water-attracting (hydrophilic) and water-repelling (hydrophobic) google.com. A notable example is a block copolymer of this compound (ODVE) and (2-ethoxy)ethoxyethyl vinyl ether (EOEOVE) google.com.
When coated onto a surface, the polymer chains arrange themselves according to the surrounding temperature.
Below the Phase Transition Temperature : In the presence of water at lower temperatures, the hydrophilic EOEOVE blocks extend towards the water interface, rendering the surface hydrophilic. Water applied to the surface will spread out google.com.
Above the Phase Transition Temperature : When the temperature is increased (e.g., to around 35°C - 40°C), the thermosensitive block copolymer undergoes a conformational change. This change causes the polymer to transition to a hydrophobic state, where the water-repellent ODVE blocks dominate the surface interface. As a result, water beads up on the surface google.com.
This reversible transition allows for the creation of smart surfaces for applications such as self-cleaning coatings, controllable microfluidic devices, and platforms for cell culture where cell adhesion and detachment can be controlled by temperature shifts uakron.edugoogle.com.
Design of Anti-Biofouling Polymer Surfaces
The prevention of biofouling, the undesirable accumulation of microorganisms, plants, and algae on submerged surfaces, is a critical challenge in marine and biomedical applications. researchgate.netresearchgate.net One effective strategy in designing anti-biofouling coatings involves tuning the surface wettability of a material. frontiersin.org Polymers containing long alkyl chains, such as poly(this compound), are utilized to create hydrophobic surfaces. These surfaces can reduce the adhesion strength of marine organisms and other foulants. nih.gov
The anti-fouling mechanism of such hydrophobic polymer surfaces is often attributed to the creation of a low-energy interface that minimizes interactions with biological entities. nih.gov The long octadecyl side chains of poly(this compound) create a non-polar, water-repellent surface. Research into anti-biofouling strategies indicates that surface properties, including chemical composition and physical structure, are crucial for performance. frontiersin.org The development of polymers that can resist fouling by biomolecules and cells is an active area of research, with a focus on creating environmentally friendly, non-toxic coatings. researchgate.netrsc.org By creating surfaces that inhibit the initial attachment of proteins and microorganisms, the subsequent formation of a larger biofilm can be prevented. nih.gov
Polymeric Phase Change Materials (PCMs)
Polymeric phase change materials (PCMs) are a class of materials used for thermal energy storage. They absorb and release large amounts of latent heat during their phase transition (e.g., from solid to liquid) at a nearly constant temperature. mdpi.commdpi.com
Design Principles for High Enthalpy Polymeric PCMs
The primary design principle for achieving high enthalpy in polymeric PCMs is to maximize the crystalline content within the polymer structure. For comb-like polymers such as poly(this compound), the long, linear octadecyl side chains are the primary source of crystallinity. These side chains can pack into ordered, crystal-like domains, and the energy required to melt these domains (the latent heat of fusion) is what gives the material its high thermal energy storage capacity. researchgate.net
To enhance the enthalpy, the molecular architecture is designed to facilitate the dense packing of these side chains. Key strategies include:
Flexible Polymer Backbone: A flexible main chain, like that of a poly(vinyl ether), allows the long alkyl side chains greater freedom of movement to align and crystallize effectively. researchgate.net
Optimal Side Chain Length: The octadecyl (C18) chain is long enough to form stable crystalline lamellae, similar to those found in paraffin waxes, which are known for their high latent heat.
Introduction of Spacers: Incorporating flexible spacer groups, such as ethylene (B1197577) glycol units, between the polymer backbone and the alkyl side chain can further decouple the side chain's motion from the main chain, promoting better crystallization and leading to higher enthalpy values. researchgate.net
Research on a series of poly(polyethylene glycol n-alkyl ether vinyl ether)s, including those with octadecyl side chains (PC18EnVEs), has shown that these materials can achieve high phase transition enthalpies, often exceeding 100 J/g. researchgate.net
Structure-Performance Relationships in Comb-like PCMs
In comb-like PCMs, the molecular structure directly dictates the thermal performance, including the phase transition temperature and the latent heat storage capacity.
Side Chain Crystallization: The performance of poly(this compound) as a PCM is almost entirely dependent on the crystallization and melting of its octadecyl side chains. These side chains arrange themselves into a hexagonal lattice structure. researchgate.net The length and linearity of these chains are crucial for forming well-defined crystalline regions.
Backbone and Spacer Effects: The nature of the polymer backbone and any spacer groups significantly impacts the mobility of the side chains. A flexible backbone and spacers allow for more efficient packing of the octadecyl groups, leading to higher crystallinity and, consequently, a higher melting enthalpy. researchgate.net This relationship is critical for designing materials with tailored melting points and energy storage densities for specific applications, such as in smart textiles, building energy conservation, and thermal management of electronics. mdpi.com
Thermal Properties of Poly(alkyl vinyl ether)-based PCMs
| Polymer | Onset Melting Temperature (°C) | Onset Crystallization Temperature (°C) | Melting Enthalpy (J/g) |
|---|---|---|---|
| PC18E1VE | 51.0 | 47.4 | >100 |
| PC18E2VE | 48.9 | 46.3 | >100 |
| PC16E1VE | 39.8 | 36.7 | 96 |
| PC16E2VE | 37.4 | 35.2 | >100 |
Biomedical Research Applications
Polymers and copolymers of this compound are explored in biomedical research due to their unique physicochemical properties.
Development of Temperature-Sensitive Liposomes for Controlled Release Systems
Temperature-sensitive liposomes (TSLs) are advanced drug delivery systems designed to release their encapsulated contents in response to localized hyperthermia (mild heating) at a target site, such as a tumor. nih.govmdpi.com This triggered release mechanism can increase the concentration of a therapeutic agent at the desired location while minimizing systemic exposure. nih.gov
Block copolymers incorporating this compound have been instrumental in creating highly effective TSLs. mdpi.com Specifically, a block copolymer of 2-(2-ethoxy)ethoxyethyl vinyl ether (EOEOVE) and this compound (ODVE) has been synthesized for this purpose. nih.govresearchgate.net
Structure and Function: In the poly(EOEOVE-block-ODVE) copolymer, the poly(ODVE) block serves as a hydrophobic anchor, embedding itself into the lipid bilayer of the liposome. mdpi.com The poly(EOEOVE) block is the temperature-sensitive moiety. mdpi.com
Mechanism of Release: Below its Lower Critical Solution Temperature (LCST), the poly(EOEOVE) block is hydrated and swollen. When the temperature is raised above the LCST (designed to be around 40-42°C for medical applications), the polymer undergoes a conformational change, becoming dehydrated and hydrophobic. nih.gov This change disrupts the integrity of the liposome membrane, triggering the rapid release of the encapsulated drug. nih.gov
Research has shown that liposomes modified with a poly(EOEOVE-block-ODVE) copolymer having an LCST around 40°C provide highly temperature-responsive drug release. nih.govmdpi.com When these liposomes, loaded with a chemotherapy drug, were injected into tumor-bearing mice and the tumor was subsequently heated to 44-45°C, significant tumor suppression was observed. nih.gov
Components of a Temperature-Sensitive Liposome Formulation
| Component | Role in the System |
|---|---|
| Lipid Bilayer (e.g., DPPC, DSPC) | Forms the primary structure of the liposome vesicle. |
| Poly(EOEOVE-block-ODVE) | Acts as the temperature-sensitive trigger for drug release. |
| Encapsulated Drug (e.g., Doxorubicin) | The therapeutic agent to be delivered. |
Hydrogel Systems for Advanced Biomedical Engineering
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water, making them highly biocompatible and suitable for various biomedical applications like tissue engineering and drug delivery. longdom.orgnih.govbiochempeg.com The properties of hydrogels can be precisely tuned by incorporating different monomers into their structure. nih.gov
The incorporation of a hydrophobic monomer like this compound into a hydrophilic hydrogel network can induce stimuli-responsive behavior and modify the mechanical properties of the system. While hydrogels are primarily composed of hydrophilic polymers, the introduction of hydrophobic side chains from this compound can lead to the formation of physical cross-links through hydrophobic associations. mdpi.com
These hydrophobic domains can function as temperature-sensitive junctions. At lower temperatures, water molecules can hydrate the main polymer network, but as the temperature increases, the hydrophobic interactions of the octadecyl chains can become more dominant, causing the hydrogel to shrink or collapse and release an encapsulated drug. This makes such systems potentially useful for creating "smart" hydrogels that respond to environmental stimuli. nih.gov Such systems are being explored for applications in regenerative medicine and as scaffolds that mimic the extracellular matrix for tissue regeneration. longdom.orgmdpi.com
Integration into Stimuli-Responsive Biomedical Interfaces
Poly(this compound) (PODVE) is a component in the development of "smart" materials for biomedical applications due to its stimuli-responsive properties. sciopen.commdpi.com These materials can react to external stimuli like temperature, making them valuable for applications such as drug delivery, tissue engineering, and diagnostics. sciopen.commdpi.comrsc.org The integration of polymers with long alkyl side chains, such as the octadecyl group in PODVE, can induce thermoresponsive behavior. This is because the hydrophobic side chains can undergo conformational changes or phase transitions in response to temperature shifts when copolymerized with hydrophilic monomers. mdpi.com
Research into such hybrid polymer systems aims to create tailor-made materials with optimal gelation temperatures, improved mechanical strength, and specific functionalities for advanced biomedical interfaces. frontiersin.org
Advanced Coatings and Functional Films
UV-Curable Powder Coating Formulations
This compound can be incorporated into UV-curable powder coatings, a technology that offers environmental benefits by eliminating volatile organic compounds (VOCs). paint.orgresearchgate.net These coatings are applied as a dry powder to a substrate, melted to form a continuous liquid film, and then cured (crosslinked) by exposure to ultraviolet (UV) radiation. paint.org This process is advantageous for heat-sensitive substrates like wood, plastics, and paper because the curing is initiated by light rather than high temperatures. paint.orgpaint.org
In these formulations, vinyl ethers serve as reactive components that copolymerize with other monomers, such as maleates or acrylates. paint.orgradtech.org The curing mechanism often involves a free-radical initiated copolymerization between an electron-rich vinyl ether group and an electron-poor group like a maleate or fumarate. paint.org The inclusion of long-chain vinyl ethers like this compound can influence the physical properties of the final coating. For instance, they can be used to adjust the balance between hardness and flexibility. paint.org
The formulation of a UV-curable powder coating typically consists of a binder system (resins and crosslinkers), photoinitiators, pigments, and additives like flow agents. paint.org The solid nature of the components, including potentially solid vinyl ether-functionalized polymers, is crucial for producing a stable powder that does not agglomerate during storage. paint.orgpaint.org
Table 1: Components of a Typical UV-Curable Powder Coating Formulation
| Component | Function | Example Materials |
|---|---|---|
| Binder Resin | Forms the main film; provides core properties like hardness and chemical resistance. | Unsaturated Polyesters, Urethane Acrylates researchgate.net |
| Crosslinker/Reactive Diluent | Reacts with the resin to form a crosslinked network; modifies properties like flexibility and viscosity (in the molten state). | Vinyl Ether Polyurethane, this compound paint.orgpaint.org |
| Photoinitiator | Absorbs UV light and generates free radicals to initiate polymerization. | Bis-acylphosphineoxide, α-hydroxy-acetophenone paint.org |
| Additives | Improve processing and final appearance. | Flow agents, pigments |
Reactive Diluents in Epoxy Silane and Silicon Acrylate-Based Release Coatings
This compound serves as a reactive diluent in radiation-curable release coatings, particularly in systems based on epoxy silanes and silicone acrylates. iaea.orgpaint.orgpstc.org Release coatings are thin layers applied to substrates like paper or film to provide a surface from which pressure-sensitive adhesives (PSAs) can be easily removed. researchgate.net Reactive diluents are crucial components in these formulations as they reduce the viscosity of high molecular weight polymers, making the coating easier to apply, while also participating in the curing reaction to become part of the final film. iaea.orgabg-am.comspecialchem.com
In cationically curable epoxy-functional silicone systems, vinyl ethers like this compound offer significant benefits. iaea.org They effectively lower the formulation's viscosity, which is often very high due to the silicone polymers. iaea.org This viscosity reduction improves flow and allows for the application of smooth, defect-free coatings. iaea.org A key advantage of using vinyl ethers in these systems is their excellent compatibility with silicone fluids, a challenge for many common reactive diluents. iaea.org The addition of monovinyl ethers can also reduce costs and improve the miscibility of the cationic photoinitiator. iaea.org
Similarly, in free-radical curable silicone acrylate systems, vinyl ethers can be copolymerized with the acrylate groups. radtech.orgiaea.org This dual-cure capability allows for versatile formulation strategies. iaea.org The inclusion of this compound, with its long hydrocarbon chain, can be used to modify the release properties of the coating. Polymers with long alkyl side chains are known to be effective release agents. researchgate.net By adjusting the concentration of this compound, formulators can control the release force, tuning it for different types of adhesives. pstc.org
Table 2: Effect of Vinyl Ether as a Reactive Diluent in Silicone Coating Formulations
| Property | Effect of Adding Vinyl Ether | Rationale |
|---|---|---|
| Viscosity | Significant Reduction | The low viscosity of the monomer dilutes the high-viscosity silicone polymer. iaea.org |
| Compatibility | Improved | Vinyl ethers show good compatibility with silicone fluids, preventing phase separation. iaea.org |
| Cure Speed | Maintained or Improved | Vinyl ethers participate efficiently in both cationic and free-radical polymerization. iaea.org |
| Cost | Reduced | Vinyl ethers can be more cost-effective than functionalized silicone polymers. iaea.org |
| Release Performance | Maintained or Controlled | The addition of up to 60 wt.% of monovinyl ethers can maintain performance; specific side chains can tune release force. iaea.org |
Enhancing Polymer Hydrophobicity and Surface Active Behavior
The incorporation of this compound into polymer structures is an effective method for significantly increasing their hydrophobicity. nih.gov Hydrophobicity, or the ability of a surface to repel water, is quantified by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity. dataphysics-instruments.comdtic.mil The long, nonpolar octadecyl (C18) alkyl chain is inherently hydrophobic. semanticscholar.org When this monomer is polymerized or copolymerized, these long side chains orient at the polymer-air interface, creating a low-energy surface that repels water. nih.gov
The degree of hydrophobicity can be precisely controlled by the concentration of this compound in the copolymer. This allows for the design of surfaces with specific wettability characteristics for applications ranging from water-repellent coatings to materials for biomedical devices where controlling protein adsorption and cell adhesion is critical. rsc.orgnih.gov
Table 3: Water Contact Angle on Polymer Films
| Polymer Surface | Typical Water Contact Angle | Surface Character |
|---|---|---|
| Untreated Polyethylene Film | 97° - 102° dataphysics-instruments.comdtic.mil | Hydrophobic |
| Poly(this compound) (Homopolymer) | > 100° (Expected) | Highly Hydrophobic |
| Hydrophilic Polymer (e.g., P(NIPAAm) below LCST) | < 70° researchgate.net | Hydrophilic |
| Copolymer with this compound | 70° - 100+° (Tunable) | Hydrophobic (Tunable) |
Chemical Reactivity and Environmental Considerations
Electron-Rich Nature and Electrophilic Reactivity
Octadecyl vinyl ether, like other vinyl ethers, is characterized by an extremely reactive enol ether group. sci-hub.se The presence of the oxygen atom adjacent to the carbon-carbon double bond makes the system electron-rich. This is due to the donation of electron density from the lone pairs of the ether oxygen into the π-system of the vinyl group. This delocalization increases the electron density of the double bond, particularly at the β-carbon (the terminal carbon of the vinyl group), making it highly susceptible to attack by electrophiles. sci-hub.sestackexchange.com
This inherent electron-rich character is the foundation for its high reactivity in a variety of syntheses, including addition and electrophilic reactions. specialchem.comspecialchem.com The reaction is initiated by the addition of an electrophile, such as a proton from a Brønsted acid, to the β-carbon. sci-hub.seresearchgate.net This step is typically the rate-determining step in reactions like acid-catalyzed hydrolysis and results in the formation of a resonance-stabilized carbocation intermediate. stackexchange.comresearchgate.net This high reactivity allows this compound to serve as a versatile monomer and a key reagent in numerous organic syntheses. specialchem.comacademie-sciences.fr
Cycloaddition Reactions (e.g., Diels–Alder Reaction)
The electron-rich double bond of vinyl ethers allows them to participate in various cycloaddition reactions, most notably the Diels-Alder reaction. sci-hub.seacademie-sciences.fr The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com
In the context of this reaction, this compound functions as the dienophile. masterorganicchemistry.com The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. A standard reaction is accelerated when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. organic-chemistry.org However, because this compound is an electron-rich dienophile, it reacts most efficiently with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. sci-hub.sewikipedia.org This type of reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the dienophile with the lowest unoccupied molecular orbital (LUMO) of the diene. organic-chemistry.org Vinyl ethers can also participate in hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, leading to the formation of six-membered heterocycles. organic-chemistry.orgnih.gov
Atmospheric Oxidation Pathways and Products
The atmospheric fate of this compound is primarily determined by its reactions with key tropospheric oxidants. The vinyl group is the principal site of reactivity for these degradation processes.
Ozone is a potent oxidant that readily reacts with unsaturated organic compounds containing carbon-carbon double bonds. organic-chemistry.org The reaction of this compound with ozone, known as ozonolysis, proceeds via a 1,3-dipolar cycloaddition of ozone to the double bond to form a highly unstable primary ozonide. researchgate.netresearchgate.net This intermediate rapidly decomposes into two fragments: an aldehyde and a carbonyl oxide, also known as a Criegee intermediate.
For this compound, this cleavage is expected to yield formaldehyde and octadecyl formate. Studies on the ozonolysis of a similar compound, methyl vinyl ether, have identified the primary products and their yields, providing a model for the degradation of this compound. researchgate.net
| Reactant | Expected/Observed Products | Molar Yield (%) |
|---|---|---|
| This compound (Expected) | Octadecyl formate | Not Determined |
| Formaldehyde | Not Determined | |
| Methyl Vinyl Ether (Observed) researchgate.net | Methyl formate | 73.5 ± 7.5 |
| Formaldehyde | 27.8 ± 6.6 | |
| CO₂ | 30.3 ± 6.1 | |
| Hydroperoxymethyl formate | 19.6 ± 6.2 |
During daylight hours, the primary atmospheric loss process for most volatile organic compounds is their reaction with the hydroxyl (OH) radical. uva.esresearchgate.net For this compound, the reaction with OH radicals is expected to proceed rapidly, primarily via the electrophilic addition of the radical to the electron-rich double bond. nih.gov This addition can occur at either carbon of the vinyl group, leading to the formation of two possible hydroxyalkyl radical intermediates.
Based on studies of other ethers, a secondary pathway involving hydrogen atom abstraction from the C-H bonds of the octadecyl chain is also possible, though likely less significant than addition to the double bond. rsc.org The subsequent reactions of the radical adducts with molecular oxygen (O₂) would lead to the formation of peroxy radicals, which can then undergo further reactions in the atmosphere to form various oxygenated products. rsc.org
In marine or coastal areas, chlorine (Cl) radicals can also contribute to the atmospheric degradation of organic compounds. Chlorine radicals are highly reactive and can react with this compound through two main pathways. The primary pathway is the addition of the Cl atom to the carbon-carbon double bond, forming a chloroalkyl radical intermediate. nih.gov A secondary pathway is hydrogen atom abstraction from the octadecyl chain. eurekalert.org Studies of the reaction of Cl atoms with methyl methacrylate show that the fate of the resulting intermediate radical can involve the cleavage of different carbon-carbon bonds, leading to a variety of chlorinated products. nih.gov
Hydrolysis and Acetal (B89532) Formation Reactions
Vinyl ethers are stable in neutral or basic conditions but are readily hydrolyzed by dilute aqueous acids, even at room temperature. sci-hub.se The acid-catalyzed hydrolysis of this compound cleaves the ether linkage to yield octadecanol and acetaldehyde. sci-hub.segoogle.com
The mechanism proceeds through a rate-determining protonation of the β-carbon of the vinyl group. researchgate.net This generates a resonance-stabilized carbocation, which is then rapidly attacked by a water molecule to form a hemiacetal intermediate. researchgate.netyoutube.com The hemiacetal is unstable under acidic conditions and quickly decomposes to the final alcohol and aldehyde products. researchgate.netresearchgate.net
General Reaction Scheme for Hydrolysis: CH₂=CH-O-(CH₂)₁₇CH₃ + H₂O ---(H⁺ catalyst)--> CH₃CHO + HO-(CH₂)₁₇CH₃
In the presence of an acid catalyst and an alcohol under non-aqueous (anhydrous) conditions, this compound reacts to form an acetal. sci-hub.segoogle.com An acetal is a functional group characterized by a carbon atom bonded to two -OR groups. wikipedia.org The reaction begins similarly to hydrolysis, with the protonation of the vinyl ether's β-carbon to form a carbocation. libretexts.orgyoutube.com However, instead of water, an alcohol molecule acts as the nucleophile, attacking the carbocation. libretexts.org Subsequent loss of a proton from the attached alcohol yields the stable acetal product. libretexts.orgyoutube.com Because the reaction is reversible, water must be excluded from the reaction mixture to prevent hydrolysis of the product. libretexts.org
| Reaction | Reactants | Conditions | Key Intermediate | Products |
|---|---|---|---|---|
| Hydrolysis | This compound, Water | Aqueous acid (H⁺) | Hemiacetal researchgate.net | Octadecanol, Acetaldehyde sci-hub.segoogle.com |
| Acetal Formation | This compound, Alcohol (2 equivalents) | Anhydrous acid (H⁺) | Oxonium ion libretexts.org | Acetal, Water sci-hub.selibretexts.org |
Analytical and Characterization Methodologies in Octadecyl Vinyl Ether Research
Spectroscopic Techniques
Spectroscopy is a cornerstone in the characterization of octadecyl vinyl ether, offering detailed insights into its chemical structure and the transformations it undergoes during polymerization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the this compound monomer and for analyzing the microstructure of its corresponding polymer, poly(this compound).
¹H and ¹³C NMR of Monomer: In solution-state NMR, characteristic chemical shifts in both proton (¹H) and carbon-13 (¹³C) spectra allow for the precise identification of all atoms within the this compound molecule. The vinyl group gives rise to distinct signals that are sensitive to their electronic environment, while the long alkyl chain produces a set of characteristic overlapping signals.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H | O-CH=CH₂ | ~6.45 (dd) | Vinyl proton adjacent to the ether oxygen. |
| ¹H | O-CH=CH₂ (trans) | ~4.18 (dd) | Terminal vinyl proton, trans to the O-alkyl group. |
| ¹H | O-CH=CH₂ (cis) | ~3.98 (dd) | Terminal vinyl proton, cis to the O-alkyl group. |
| ¹H | -O-CH₂- | ~3.75 (t) | Methylene group directly attached to the ether oxygen. |
| ¹H | -(CH₂)₁₆- | ~1.25 (m) | Bulk methylene groups of the long alkyl chain. |
| ¹H | -CH₃ | ~0.88 (t) | Terminal methyl group of the octadecyl chain. |
| ¹³C | O-CH=CH₂ | ~152.2 | Vinylic carbon bonded to the ether oxygen. hw.ac.uk |
| ¹³C | O-CH=CH₂ | ~86.5 | Terminal vinylic carbon. |
| ¹³C | -O-CH₂- | ~68.0 | Methylene carbon bonded to the ether oxygen. |
| ¹³C | Alkyl Chain Carbons | ~14.1 to ~31.9 | Carbons of the long octadecyl side chain. |
Solid-State ¹³C CP/MAS NMR of Polymer: For the analysis of poly(this compound) in the solid state, Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is employed. This technique is particularly powerful for studying polymers with long alkyl side chains capable of crystallization. It can differentiate between the amorphous and crystalline regions within the polymer matrix. researchgate.netacs.org
Crystallinity Assessment: Carbon atoms in the ordered, rigid crystalline domains of the octadecyl side chains exhibit sharper resonance lines and different chemical shifts compared to the same atoms in the disordered, mobile amorphous regions.
Molecular Dynamics: By measuring relaxation times, such as the proton spin-lattice relaxation time in the rotating frame (T1ρH), researchers can probe the mobility of different polymer segments. The more rigid crystalline domains typically have longer relaxation times than the more flexible amorphous domains of the main chain or side chains. researchgate.net This allows for a quantitative assessment of the phase morphology and dynamics of the polymer.
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecular bonds, providing a characteristic fingerprint of the functional groups present in this compound. It is used for both initial identification and for monitoring the progress of polymerization. The key vibrational bands are associated with the vinyl group, the ether linkage, and the long alkane chain. spectroscopyonline.com
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3110 & 3040 | C-H Stretch | Vinylic (=C-H) |
| ~2925 & 2855 | C-H Asymmetric & Symmetric Stretch | Alkyl (-CH₂-, -CH₃) |
| ~1620 | C=C Stretch | Vinyl (C=C) |
| ~1465 | C-H Bend (Scissoring) | Alkyl (-CH₂) |
| ~1200 | C-O-C Asymmetric Stretch | Ether (-C-O-C-) |
| ~960 & ~820 | =C-H Bend (Out-of-Plane Wag) | Vinylic (=C-H) |
Real-Time FTIR: The kinetics of polymerization of this compound can be monitored in situ using real-time FTIR spectroscopy. During polymerization, the vinyl group is consumed. By tracking the decrease in the intensity of a characteristic vinyl absorption band, such as the C=C stretching vibration at approximately 1620 cm⁻¹, the rate of monomer conversion can be determined as a function of time. This provides valuable kinetic data on the polymerization reaction.
Chromatographic Analysis
Chromatographic methods are essential for separating components of a mixture, making them vital for assessing the molecular weight distribution of polymers and for monitoring reaction progress.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the molecular weight distribution of polymers like poly(this compound). The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. From the resulting chromatogram, several key parameters are calculated relative to known standards:
Number-Average Molecular Weight (Mₙ): The statistical average molecular weight of all polymer chains.
Weight-Average Molecular Weight (Mₙ): An average that accounts for the contribution of larger chains.
Dispersity (Đ): Also known as the polydispersity index (PDI), it is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A value of 1.0 indicates that all polymer chains are of the same length.
Interactive Data Table: Example GPC Data for an this compound Copolymer Data for an this compound/maleic anhydride (B1165640) copolymer, demonstrating the application of GPC.
| Parameter | Value | Description |
|---|---|---|
| Weight-Average Molecular Weight (Mₙ) | ~7,000 g/mol | The weight-average molecular weight as determined by GPC. scipoly.com |
| Dispersity (Đ) | Not Specified | Typically ranges from 1.1 to >2.0 for cationically polymerized vinyl ethers, depending on reaction control. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound research, it serves two primary functions:
Reaction Monitoring: The progress of a polymerization or other reaction involving this compound can be followed by taking aliquots from the reaction mixture over time. GC analysis of these samples allows for the quantification of the remaining monomer. The decrease in the area of the this compound peak relative to an internal standard provides a direct measure of monomer conversion, enabling the calculation of reaction kinetics.
Product Analysis: After a polymerization reaction is complete, GC can be used to determine the purity of the resulting polymer product. Specifically, it can detect and quantify the amount of any unreacted residual monomer, which is a critical parameter for quality control.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For poly(this compound), these methods are crucial for determining its operational temperature range and thermal stability. nih.govmdpi.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. For semi-crystalline polymers like poly(this compound), DSC can identify:
Glass Transition Temperature (T₉): A second-order thermal transition corresponding to the temperature at which the amorphous portion of the polymer backbone transitions from a rigid, glassy state to a more flexible, rubbery state.
Melting Temperature (Tₘ): A first-order transition where the crystalline domains formed by the ordered packing of the long octadecyl side chains melt.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is used to determine the thermal stability of the polymer. The output, a thermogram, shows the temperature at which the polymer begins to decompose and the profile of its degradation.
Interactive Data Table: Thermal Properties of Poly(this compound)
| Technique | Thermal Event | Typical Temperature | Description |
|---|---|---|---|
| DSC | Melting Temperature (Tₘ) | ~30 °C | Melting of the crystalline domains of the octadecyl side chains. echemi.com |
| DSC | Glass Transition (T₉) | Variable | Transition of the amorphous polymer backbone from a glassy to a rubbery state. |
| TGA | Decomposition Temperature | >200 °C | Temperature at which significant thermal degradation and mass loss begins. |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Enthalpy Measurements
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal properties of polymers, including poly(this compound) and its copolymers. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify phase transitions such as melting and crystallization.
In a study of comb-like polymers consisting of a poly(methyl vinyl ether-alt-maleic anhydride) backbone grafted with alkyl alcohols of varying chain lengths, the thermal behavior of a polymer with an octadecyl (C18) side chain was investigated. The DSC thermogram for this polymer, denoted as PVEM-C18, reveals distinct melting and crystallization peaks. During the heating scan, a melting endotherm is observed, while a corresponding crystallization exotherm appears during the cooling scan.
The phase transition temperatures and associated enthalpy changes are crucial parameters obtained from DSC analysis. For the PVEM-C18 comb-like polymer, the melting peak temperature (Tm) and crystallization peak temperature (Tc) provide information about the energy required to disrupt the crystalline order of the octadecyl side chains and the energy released during their organization, respectively. The melting enthalpy (ΔHm) quantifies the amount of crystalline material present.
Interactive Data Table: Thermal Properties of PVEM-C18 Comb-like Polymer
| Parameter | Value | Unit |
|---|---|---|
| Melting Peak Temperature (Tm) | 56.8 | °C |
| Crystallization Peak Temperature (Tc) | 48.7 | °C |
| Melting Enthalpy (ΔHm) | 42.1 | J/g |
This data is for a poly(methyl vinyl ether-alt-maleic anhydride)-g-octadecyl alcohol comb-like polymer, which serves as a close structural analog to poly(this compound).
These thermal characteristics are heavily influenced by the long n-alkyl side chains, which can crystallize independently of the polymer backbone, forming ordered structures. acs.org The length of the alkyl side chain plays a significant role in the thermal properties; as the side-chain length increases, both the phase transition temperatures and melting enthalpies tend to increase. acs.org
Thermogravimetric Analysis (TGA) for Thermal Stability Determination
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of polymeric materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis helps to determine the temperatures at which the material starts to decompose and the kinetics of its degradation.
For poly(vinyl ethers), the thermal degradation mechanism is influenced by the nature of the side groups. The decomposition of the polymer backbone is a key event observed in TGA. In studies of poly(vinyl ethers) with different side chains, it has been observed that the degradation often proceeds in multiple steps. The initial weight loss may be attributed to the loss of side chains, followed by the degradation of the main polymer chain at higher temperatures. wikipedia.org
Morphological and Structural Characterization
The arrangement of polymer chains in the solid state dictates the macroscopic properties of the material. Techniques such as X-ray diffraction and transmission electron microscopy are pivotal in characterizing the morphology and structure of poly(this compound).
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structure and Morphology
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for probing the crystalline structure and larger-scale morphology of semi-crystalline polymers like those derived from this compound. The long alkyl side chains of poly(this compound) have a propensity to crystallize into ordered lamellar structures. wikipedia.org
XRD patterns of such comb-like polymers typically exhibit sharp diffraction peaks, indicating the presence of crystalline domains. The positions of these peaks can be used to determine the unit cell parameters of the crystal lattice. For polymers with long n-alkyl side chains, a common crystal packing is a hexagonal or orthorhombic lattice. acs.org In a study on poly(methyl vinyl ether-alt-maleic anhydride)-g-alkyl alcohol comb-like polymers, it was found that the side chains crystallize in a hexagonal αH form. acs.org
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the nanostructure of materials. In the context of poly(this compound), TEM can be used to observe the morphology of self-assembled structures, such as micelles or nanoparticles, in solution or the crystalline lamellae in the solid state.
While specific TEM images of poly(this compound) are not provided in the search results, the technique is widely applied to study the morphology of similar comb-like and bottlebrush polymers with crystallizable side chains. researchgate.net For instance, TEM has been used to visualize the lamellar crystals formed by the self-assembly of such polymers, confirming the ordered packing of the side chains. mdpi.com These observations are often correlated with SAXS data to build a comprehensive model of the polymer's nanostructure.
Solution and Interfacial Analysis
The behavior of this compound and its polymers at interfaces and in solution is critical for applications such as coatings, surfactants, and drug delivery systems.
Electrostatic Surface Potential Studies
Electrostatic potential (ESP) maps are computational tools used to visualize the charge distribution and related properties of molecules. These maps illustrate the three-dimensional charge distribution, allowing for the prediction of how molecules will interact with one another. Regions of high electrostatic potential (typically colored blue) indicate a relative absence of electrons and are electrophilic, while regions of low electrostatic potential (typically colored red) signify an abundance of electrons and are nucleophilic.
For vinyl ethers, the oxygen atom of the ether linkage possesses lone pairs of electrons, creating a region of negative electrostatic potential. This makes the oxygen atom a potential site for hydrogen bonding and other electrostatic interactions. The vinyl group, on the other hand, is an electron-rich pi system. Understanding the electrostatic surface potential of this compound is crucial for predicting its reactivity in polymerization and its interactions with other molecules and surfaces. While a specific ESP map for this compound was not found, the general principles can be applied to understand its electronic characteristics.
Turbidimetry for Phase Behavior Analysis
Turbidimetry is a crucial analytical technique for investigating the phase behavior of this compound and its polymeric derivatives in solution. This method relies on measuring the loss of intensity of transmitted light due to scattering by particles in a suspension. For polymers containing this compound, this technique is particularly effective in determining the cloud point temperature (Tcp), which signals the onset of phase separation.
The principle of this analysis is based on the temperature-dependent solubility of these polymers. For instance, polymers with long alkyl side chains, such as poly(this compound), can exhibit an upper critical solution temperature (UCST)-type phase transition. researchgate.net Below this temperature, the polymer chains, driven by the crystallization or aggregation of the octadecyl pendants, separate from the solvent, leading to the formation of particulate aggregates. researchgate.net This aggregation causes the solution to become turbid.
Experimentally, a solution of the this compound-containing polymer is placed in a spectrophotometer equipped with a temperature controller. The transmittance or absorbance of the solution is monitored as the temperature is changed at a controlled rate. As the solution is cooled to the UCST, the aggregation of the polymer chains leads to a significant increase in the scattering of light, resulting in a sharp decrease in transmittance (or increase in absorbance). The cloud point is often defined as the temperature at which a specific, predefined level of transmittance (e.g., 50%) is reached. wikipedia.org
The data obtained from turbidimetry measurements can be used to construct phase diagrams that illustrate the solubility of the polymer as a function of temperature and concentration. wikipedia.org These findings are vital for understanding the fundamental solution properties of this compound-containing materials and for designing applications where temperature-responsive behavior is desired.
Table 1: Representative Turbidimetry Data for Determining the Cloud Point of a Poly(this compound) Solution
This interactive table shows an example of the change in transmittance of a polymer solution as the temperature is decreased, indicating a phase transition.
| Temperature (°C) | Transmittance (%) |
| 40.0 | 99.8 |
| 38.0 | 99.7 |
| 36.0 | 99.5 |
| 34.0 | 95.2 |
| 32.0 | 75.6 |
| 30.0 | 50.1 |
| 28.0 | 25.3 |
| 26.0 | 10.8 |
Note: Data are illustrative to represent a typical UCST-type phase transition as determined by turbidimetry.
Small-Angle Neutron Scattering (SANS) for Polymer/Solvent Interactions
Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure and interactions of polymer and solvent systems at the nanoscale, making it well-suited for characterizing solutions containing this compound. nih.gov This methodology provides detailed information on the size, shape, conformation, and aggregation behavior of macromolecules and self-assembled structures in solution. nih.govfz-juelich.de
In the context of this compound research, SANS can be employed to study the interactions between a host polymer and this compound, which can act as an amphiphilic or hydrophobic modifier. The fundamental principle of SANS involves directing a beam of neutrons onto a sample and measuring the angular distribution of the scattered neutrons. The scattering pattern is dependent on the spatial arrangement and scattering length density (SLD) of the atomic nuclei within the sample.
A key advantage of SANS is the ability to use isotopic substitution, particularly the replacement of hydrogen (¹H) with deuterium (²H), to alter the SLD of specific components. fz-juelich.de This "contrast variation" method allows researchers to selectively highlight or mask the scattering from different parts of a complex system, such as the polymer, the solvent, or the amphiphilic this compound moieties. fz-juelich.de For example, by using a deuterated solvent that matches the SLD of the main polymer chains, the scattering signal will be dominated by the this compound aggregates, providing clear information about their structure.
Analysis of the SANS data can yield several important parameters:
Scattering Intensity at Zero Angle (I(0)): This is proportional to the molecular weight and concentration of the scattering particles.
Interaction Parameters: The shape of the scattering curve can provide qualitative and quantitative information about the interactions between polymer chains and solvent molecules, including the second virial coefficient, which indicates the quality of the solvent.
SANS is particularly useful for studying the self-assembly of amphiphilic polymers containing this compound into structures like micelles or vesicles in aqueous or organic solvents. ias.ac.in By fitting the scattering data to various structural models (e.g., core-shell spheres, cylinders), detailed information about the dimensions and aggregation numbers of these assemblies can be obtained. nih.gov
Table 2: Illustrative Parameters Obtainable from SANS Analysis of a Polymer/Octadecyl Vinyl Ether System in Solution
This interactive table presents typical parameters that can be determined from a SANS experiment to characterize the nanoscale structure of a polymer solution.
| Sample | Radius of Gyration (Rg) (Å) | Scattering Intensity at Zero Angle (I(0)) (cm-1) | Aggregation Number (Nagg) |
| Polymer in Solvent A | 55 | 0.85 | N/A |
| Polymer + ODVE in Solvent A | 120 | 4.50 | 60 |
| Polymer in Solvent B | 62 | 0.92 | N/A |
| Polymer + ODVE in Solvent B | 150 | 6.20 | 85 |
Note: ODVE refers to this compound. The data are representative examples of how SANS can quantify changes in polymer conformation and aggregation upon the addition of an amphiphile.
Theoretical and Computational Studies on Octadecyl Vinyl Ether Systems
Molecular Modeling and Simulation
While quantum mechanics is ideal for studying individual reaction steps, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to explore the behavior of larger systems over longer timescales. These methods are indispensable for understanding the physical properties of polymers.
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by a set of classical force fields. For poly(octadecyl vinyl ether) (PODVE), MD simulations can provide insights into its structure and dynamics. rsc.orgmdpi.com
Key applications include:
Chain Conformation : Simulating the preferred spatial arrangement of PODVE chains in a melt or in solution. This includes predicting characteristics like the radius of gyration and end-to-end distance.
The phase behavior of polymer solutions is fundamentally described by Flory-Huggins theory, which models the Gibbs free energy of mixing for a polymer and a solvent. wikipedia.orgrammohancollege.ac.in The theory considers the combinatorial entropy of mixing large polymer chains with small solvent molecules and the enthalpy of interaction between them. ethz.ch The key equation is:
ΔGmix = RT [n₁ln(φ₁) + n₂ln(φ₂) + n₁φ₂χ₁₂]
Where:
ΔGmix is the Gibbs free energy of mixing.
R is the gas constant and T is the temperature.
n₁ and n₂ are the number of moles of solvent and polymer.
φ₁ and φ₂ are the volume fractions of solvent and polymer.
χ₁₂ is the Flory-Huggins interaction parameter, which describes the interaction energy between polymer segments and solvent molecules.
The standard Flory-Huggins theory assumes the interaction parameter χ is independent of concentration and temperature. However, for many real systems, this is not the case. Extended Flory-Huggins models address this by treating χ as a function of composition and temperature (χ(T, φ)). ksu.edu.sa This is particularly important for systems like PODVE, where the crystallization of the long octadecyl side chains can drive phase separation, a phenomenon known as upper critical solution temperature (UCST) behavior. researchgate.net Advanced models can more accurately predict the phase diagrams (temperature vs. composition) for PODVE in various solvents.
Deriving Structure-Reactivity and Structure-Property Correlations from Computational Data
A primary goal of computational studies is to establish quantitative structure-property relationships (QSPR) and quantitative structure-reactivity relationships (QSRR). nih.govresearchgate.net These relationships correlate computed molecular or structural features (descriptors) with experimentally observed properties or reactivities.
Structure-Reactivity : DFT-derived descriptors for the ODVE monomer can be correlated with its polymerization reactivity. For example, the calculated partial charge on the vinyl carbons or the energy of the Highest Occupied Molecular Orbital (HOMO) could be correlated with the rate of propagation in cationic polymerization. A higher HOMO energy generally indicates greater susceptibility to electrophilic attack.
Structure-Property : For PODVE, descriptors obtained from MD simulations can be linked to macroscopic physical properties. The simulated density, free volume, and degree of ordering of the octadecyl side chains can be correlated with experimental values for the polymer's melting point, glass transition temperature, and mechanical strength. mdpi.com For instance, a higher degree of simulated side-chain packing would be expected to correlate with a higher experimental melting point.
The following table illustrates potential correlations that could be investigated for the ODVE system.
| Computational Descriptor | Source Method | Correlated Experimental Property | Expected Relationship |
|---|---|---|---|
| Partial Atomic Charge on β-Vinyl Carbon | DFT | Cationic Polymerization Rate | More negative charge correlates with higher reactivity. |
| Radius of Gyration (in solution) | MD Simulation | Intrinsic Viscosity | Larger radius of gyration correlates with higher viscosity. |
| Fractional Free Volume | MD Simulation | Glass Transition Temperature (Tg) | Higher free volume correlates with lower Tg. |
| Side-Chain Order Parameter | MD Simulation | Melting Temperature (Tm) / Enthalpy of Fusion | Higher order correlates with higher Tm and fusion enthalpy. |
By leveraging these computational approaches, researchers can build predictive models that accelerate the design and development of new polymeric materials with tailored properties based on the this compound platform.
Future Research Directions and Emerging Trends
Sustainable Synthesis and Green Chemistry Approaches for Octadecyl Vinyl Ether Production
The imperative for environmentally benign chemical processes necessitates a shift towards sustainable methods for producing this compound. Future research will increasingly focus on green chemistry principles to minimize the environmental footprint of ODVE synthesis.
A promising avenue lies in the utilization of renewable feedstocks. Biomass, including carbohydrates, lignin, and terpenes, presents a vast and largely untapped resource for the synthesis of chemical building blocks. cornell.edu Research is anticipated to explore catalytic pathways for the conversion of biomass-derived molecules into long-chain alcohols, which can then be vinylated to produce ODVE. For instance, methods are being developed for the synthesis of octyl-ethers from biomass-based glycols, which could potentially be adapted for longer-chain alcohols relevant to ODVE. echemi.com
In the realm of synthetic methodology, enzyme-catalyzed reactions offer a green alternative to traditional chemical synthesis. Biocatalytic approaches, such as the use of immobilized lipases, could enable the synthesis of vinyl ether esters under mild conditions, reducing energy consumption and the use of hazardous reagents. unc.edursc.org While current research has focused on bifunctional vinyl ether esters, future work could adapt these enzymatic processes for the direct synthesis of ODVE from octadecanol and a vinyl group donor. unc.edursc.org
Furthermore, the development of greener vinylation techniques is a critical research area. Traditional methods often rely on acetylene (B1199291) and harsh reaction conditions. researchgate.net Future approaches may involve catalytic vinyl exchange reactions using less hazardous vinylating agents or the development of novel catalytic systems that operate under milder conditions with higher atom economy. semanticscholar.org The use of readily available and inexpensive inorganic compounds as catalysts, as demonstrated in the vinylation of carbohydrates with calcium carbide, could also be explored for the synthesis of long-chain alkyl vinyl ethers like ODVE. nih.govnih.gov
| Green Chemistry Approach | Potential Application for ODVE Production | Key Research Focus |
| Renewable Feedstocks | Synthesis of octadecanol from biomass (e.g., lignin, carbohydrates). | Development of efficient catalytic conversion pathways. |
| Biocatalysis | Enzymatic vinylation of octadecanol. | Screening and engineering of robust enzymes (e.g., lipases) for high conversion and selectivity. |
| Greener Vinylation Methods | Catalytic vinyl transfer reactions with non-hazardous reagents. | Design of novel, highly active, and selective catalysts that operate under mild conditions. |
| Use of Abundant Catalysts | Employing catalysts based on earth-abundant and non-toxic metals. | Investigating the catalytic activity of compounds like calcium carbide for the vinylation of long-chain alcohols. |
Design and Synthesis of Novel Polymer Architectures and Advanced Copolymers
The versatility of this compound as a monomer opens up a vast design space for novel polymer architectures with tailored properties. Future research will move beyond simple homopolymers to create complex and functional macromolecular structures. Living cationic polymerization will continue to be a cornerstone technique for achieving precise control over molecular weight, dispersity, and architecture. rsc.orgresearchgate.net
Block Copolymers: The synthesis of amphiphilic block copolymers, where a hydrophobic poly(this compound) (PODVE) block is combined with a hydrophilic block, will remain a key area of interest. nih.gov For example, block copolymers of ODVE and methyl vinyl ether (MVE) or (2-ethoxy)ethoxyethyl vinyl ether (EOEOVE) have already demonstrated potential as emulsifiers and thermosensitive materials. nih.govnsf.gov Future work will likely explore a wider range of hydrophilic comonomers to create block copolymers with tunable self-assembly behavior in solution, leading to the formation of micelles, vesicles, and other nanostructures for applications in drug delivery and nanotechnology.
Graft Copolymers: The creation of graft copolymers with PODVE side chains on a flexible or rigid backbone is another promising direction. nih.gov These architectures can lead to materials with unique combinations of properties, such as thermoplastic elastomers or surface-modifying agents. echemi.com Research will focus on developing efficient "grafting-from" and "grafting-to" strategies to control the density and length of the PODVE grafts, thereby fine-tuning the material's mechanical and surface properties.
Star and Branched Polymers: The synthesis of star-shaped and highly branched polymers containing ODVE will be explored to create materials with lower melt viscosities and altered rheological properties compared to their linear counterparts. These architectures can be advantageous in applications such as lubricants and processing aids.
Stereocontrolled Polymers: A significant emerging trend is the catalyst-controlled stereoselective polymerization of vinyl ethers. cornell.eduresearchgate.netsemanticscholar.org By designing chiral catalysts, it is possible to synthesize isotactic PODVE, which can exhibit enhanced crystallinity and thermal properties compared to the atactic form. Future research will focus on developing more efficient and versatile catalysts for stereocontrolled polymerization to unlock new classes of high-performance materials.
| Polymer Architecture | Key Features and Potential Applications | Future Research Directions |
| Amphiphilic Block Copolymers | Self-assembly into micelles/vesicles; emulsifiers, drug delivery carriers. | Exploration of new hydrophilic blocks; tuning self-assembly with external stimuli. |
| Graft Copolymers | Combination of backbone and side-chain properties; thermoplastic elastomers, surface modifiers. | Precise control over graft density and length; synthesis of novel backbone structures. |
| Star and Branched Polymers | Modified rheological properties; lubricants, processing aids. | Development of efficient multi-functional initiators and branching agents. |
| Isotactic Polymers | Enhanced crystallinity and thermal stability; high-performance thermoplastics. | Design of more active and selective stereocontrol catalysts. |
Development of Multi-Stimuli Responsive Polymeric Systems
A key area of future research will be the development of "smart" polymers based on this compound that can respond to multiple external stimuli, such as temperature, pH, light, and redox potential. semanticscholar.org This will involve the copolymerization of ODVE with functional monomers that impart the desired responsiveness.
Thermo-responsive Polymers: The inherent thermo-responsiveness of PODVE, driven by the crystallization and melting of its long alkyl side chains, provides a foundation for creating temperature-sensitive materials. rsc.org Random copolymers of ODVE with monomers like 2-methoxyethyl vinyl ether have been shown to exhibit an upper critical solution temperature (UCST) in methanol (B129727). rsc.org Future work will focus on fine-tuning the transition temperature by varying the comonomer composition and polymer architecture. This will enable the design of materials for applications such as smart coatings, sensors, and actuators.
pH- and Multi-Stimuli Responsive Systems: While research on purely pH-responsive ODVE polymers is nascent, the incorporation of pH-sensitive monomers, such as those containing tertiary amine or carboxylic acid groups, into copolymers with ODVE is a logical next step. rsc.orgnih.gov This would lead to materials that can change their solubility or conformation in response to changes in pH. The ultimate goal is to create multi-stimuli responsive systems, for example, polymers that are both thermo- and pH-responsive. Such materials could have sophisticated applications in areas like controlled drug release, where a combination of stimuli (e.g., the lower pH and higher temperature of a tumor microenvironment) could trigger the release of a therapeutic agent. acs.org
The design of block and graft copolymers where one block or the grafts are responsive to a specific stimulus, while the PODVE component provides a structural or hydrophobic domain, will be a powerful strategy for creating complex, multi-responsive nanosystems.
Enhanced Performance in Biomedical and Advanced Materials Applications
The unique properties of this compound-based polymers, particularly their hydrophobicity and potential for stimuli-responsiveness, make them attractive candidates for a range of high-performance applications.
Advanced Materials: In the realm of advanced materials, copolymers of this compound are already used to enhance the hydrophobicity of surfaces. unc.edu Future research will focus on quantifying this enhancement and exploring its application in creating superhydrophobic and self-cleaning coatings. The use of ODVE as a reactive diluent in UV-curable coatings and adhesives is another area ripe for further investigation, with a focus on how it influences the mechanical properties and curing kinetics of the final product. nih.govnih.gov Furthermore, the incorporation of ODVE into waxes and lubricants will be explored to improve their performance at different temperatures and pressures. unc.edu
Biomedical Applications: The potential for ODVE-based polymers in the biomedical field is significant, though currently underexplored. A critical first step for future research will be to establish the biocompatibility and biodegradability of these materials. echemi.com Assuming favorable toxicological profiles, several application areas can be envisioned. The hydrophobic nature of PODVE makes it a candidate for the core of drug-delivery nanoparticles, encapsulating and protecting hydrophobic drugs. rsc.orgwikipedia.org The development of stimuli-responsive ODVE copolymers could enable the targeted release of these drugs at specific sites in the body. Furthermore, the film-forming properties of PODVE could be leveraged in the development of medical coatings for implants and devices to improve their biocompatibility and reduce biofouling. rsc.org
| Application Area | Current Status/Potential | Future Research Focus |
| Coatings & Adhesives | Used to enhance hydrophobicity and as a reactive diluent. | Quantifying performance enhancements; developing superhydrophobic surfaces. |
| Lubricants & Waxes | Incorporated to modify rheological properties. | Understanding the structure-property relationships for improved performance. |
| Drug Delivery | Largely unexplored. | Biocompatibility studies; development of stimuli-responsive nanoparticles for controlled release. |
| Biomedical Coatings | Potential based on film-forming properties. | Biocompatibility and anti-biofouling studies on PODVE-coated surfaces. |
Deeper Understanding of Complex Polymerization Mechanisms at the Molecular Level
A more profound understanding of the polymerization mechanism of this compound at the molecular level is crucial for the rational design of new materials with precisely controlled properties. While the general principles of cationic polymerization are known, the specific nuances related to the bulky and flexible octadecyl side chain require further investigation. nih.govwikipedia.org
Future research will focus on detailed kinetic studies of both the homopolymerization and copolymerization of ODVE. This will involve determining reactivity ratios with various comonomers to predict copolymer composition and sequence distribution. semanticscholar.org Techniques for in-situ monitoring of the polymerization process, such as real-time infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, will be invaluable for gaining insights into the reaction kinetics and identifying potential side reactions. unc.edu
The mechanism of living cationic polymerization of ODVE, including the nature of the propagating species and the equilibrium between active and dormant states, warrants deeper investigation. wikipedia.org Understanding the factors that lead to chain transfer and termination reactions is essential for minimizing these side reactions and achieving better control over the polymerization.
Furthermore, the mechanism of stereoselective polymerization of ODVE is a frontier of research. unc.edunsf.govunc.edu Elucidating the role of the catalyst, counterion, and solvent in controlling the stereochemistry of monomer insertion will be key to designing more efficient and selective catalysts for the synthesis of isotactic PODVE.
Integrated Experimental and Computational Methodologies for Predictive Material Design
The synergy between experimental synthesis and computational modeling will be a powerful driver of innovation in the field of this compound-based polymers. Predictive material design, guided by computational simulations, can accelerate the discovery of new materials with desired properties, reducing the need for extensive trial-and-error experimentation.
Computational Studies of Polymerization Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate the energetics of the initiation, propagation, and termination steps in the cationic polymerization of ODVE. researchgate.netnih.gov These calculations can provide insights into the structure of the transition states and the role of the catalyst and solvent, helping to rationalize experimental observations and guide the design of new catalytic systems. Computational studies will also be instrumental in understanding the mechanism of stereocontrol in the polymerization of ODVE. unc.edu
Molecular Modeling of Polymer Properties: Molecular dynamics (MD) simulations can be used to predict the bulk and solution properties of PODVE and its copolymers. These simulations can provide information on chain conformation, self-assembly behavior, and mechanical properties. For example, MD simulations could be used to model the formation of micelles from amphiphilic block copolymers of ODVE and to predict their drug-loading capacity.
By integrating these computational approaches with experimental validation, researchers can establish robust structure-property relationships. This integrated approach will enable the in silico design of novel ODVE-based polymers with tailored properties for specific applications, from advanced coatings to sophisticated drug delivery systems.
Q & A
Q. What are the standard laboratory synthesis routes for octadecyl vinyl ether, and how do reaction conditions influence yield?
OVE is typically synthesized via alkyne addition using stearyl alcohol (C₁₈H₃₇OH) and acetylene under catalytic conditions. Key steps include:
- Temperature control : Maintain 80–100°C to optimize reactivity while avoiding side reactions like oligomerization .
- Catalyst selection : Mercury(II) or zinc-based catalysts are historically used, but recent studies suggest alternatives (e.g., Lewis acids) to reduce toxicity .
- Purification : Distillation under reduced pressure (7 torr) isolates OVE (b.p. 183°C) from unreacted stearyl alcohol .
Q. How can researchers characterize the purity and structure of OVE in synthetic batches?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies OVE via retention time (~33.93 min) and mass fragmentation patterns (e.g., m/z 296.53 for [M]⁺) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows vinyl ether protons at δ 4.0–4.3 ppm (CH₂=CHO-) and alkyl chain protons at δ 1.2–1.6 ppm .
- Physical properties : Confirm melting point (24–28°C) and refractive index (1.4440 at 30°C) against literature values .
Q. What are the foundational principles for polymerizing OVE into functional materials?
OVE undergoes cationic polymerization initiated by Lewis acids (e.g., BF₃ or TiCl₄):
- Kinetic control : Low temperatures (-20°C to 0°C) favor controlled chain growth, minimizing cross-linking .
- Solvent selection : Use non-polar solvents (e.g., toluene) to stabilize cationic intermediates and prevent chain transfer .
- Molecular weight tuning : Adjust initiator concentration and monomer-to-initiator ratio (e.g., [M]/[I] = 100–500) .
Q. What safety protocols are critical for handling OVE in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (irritation reported in ) .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory discomfort .
- Storage : Seal in amber glass containers at 4°C to prevent light/heat-induced degradation .
Q. How stable is OVE under environmental or experimental conditions?
- Hydrolysis : OVE hydrolyzes to 1-octadecanol (C₁₈H₃₇OH) in aqueous acidic/basic conditions or on alumina surfaces, with half-life <24 hrs at 25°C .
- Thermal stability : Decomposes above 200°C, releasing volatile byproducts (e.g., aldehydes) detectable via GC-MS .
Advanced Research Questions
Q. What mechanistic insights explain OVE’s reactivity in cationic polymerization?
- Chain propagation : The vinyl ether’s electron-rich double bond reacts with electrophilic initiators (e.g., BF₃·OEt₂), forming oxonium ions that propagate the polymer chain .
- Side reactions : Trace moisture or protic impurities terminate polymerization via proton transfer, necessitating rigorous drying of monomers/solvents .
Q. How do environmental degradation pathways of OVE impact its application in sustainable materials?
- Photodegradation : UV exposure cleaves the vinyl ether bond, forming 1-octadecanol and acetaldehyde (identified via FTIR/GC-MS) .
- Biodegradation : Microbial action in soil/water converts OVE to fatty alcohols, though rate data remain limited .
Q. What discrepancies exist in reported physicochemical data for OVE, and how should researchers address them?
Q. Can OVE act as a cross-linker in stimuli-responsive polymers, and what methodologies validate this function?
- Thermoresponsive gels : OVE’s long alkyl chain introduces hydrophobicity, enabling upper critical solution temperature (UCST) behavior in copolymers (e.g., with methacrylates). Validate via turbidimetry and dynamic light scattering (DLS) .
- Mechanical testing : Cross-linked networks show enhanced tensile strength (≥5 MPa) compared to linear analogs .
Q. What advanced analytical strategies resolve OVE’s trace impurities in complex matrices (e.g., plant extracts)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
